BMS-561392 formate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H34N4O6 |
|---|---|
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid |
InChI |
InChI=1S/C27H32N4O4.CH2O2/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23;2-1-3/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32);1H,(H,2,3)/t24-,27-;/m1./s1 |
InChI-Schlüssel |
TVIRGSLDRZHREE-ITTCRWFKSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)[C@@]4(CCN(C4=O)[C@H](CC(C)C)C(=O)NO)N.C(=O)O |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(CC(C)C)C(=O)NO)N.C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
BMS-561392 Formate: A Technical Guide to a Potent TACE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392, also known as DPC-333, is a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also identified as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2] Its formate (B1220265) derivative, BMS-561392 formate, offers a stable form for research and potential therapeutic applications.[1][3] TACE is a critical enzyme in the inflammatory cascade, responsible for the cleavage and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor.[4] By inhibiting TACE, BMS-561392 effectively reduces the levels of soluble TNF-α, a key mediator in a range of inflammatory conditions.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental methodologies.
Mechanism of Action
BMS-561392 acts as a competitive inhibitor of the TACE enzyme. TACE is a zinc-dependent metalloproteinase that cleaves the extracellular domain of various cell surface proteins, most notably pro-TNF-α. The inhibition of TACE by BMS-561392 blocks this cleavage event, leading to a significant reduction in the release of soluble TNF-α. This, in turn, dampens the downstream inflammatory signaling cascade mediated by TNF-α.[4] The selectivity of BMS-561392 for TACE over other matrix metalloproteinases (MMPs) is a key characteristic, minimizing off-target effects.[5]
Quantitative Biological Data
The following tables summarize the key quantitative data reported for BMS-561392, highlighting its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of BMS-561392
| Target Enzyme | IC50 (nM) | Selectivity vs. TACE | Reference |
| TACE (whole blood assay) | 0.02 | - | [5] |
| MMP-1 (interstitial collagenase) | > 4,949 | > 247,450-fold | [5] |
| MMP-2 (gelatinase A) | 3,333 | 166,650-fold | [5] |
| MMP-3 (stromelysin-1) | 163 | 8,150-fold | [5] |
| MMP-8 (neutrophil collagenase) | 795 | 39,750-fold | [5] |
| MMP-9 (gelatinase B) | > 2,128 | > 106,400-fold | [5] |
| MMP-13 (collagenase 3) | 16,083 | 804,150-fold | [5] |
Table 2: In Vitro Inhibition of sAPPα and TNFα Secretion by BMS-561392
| Cell Line | Treatment | IC50 (µM) | Reference |
| CHO cells expressing pro-TNFα | BMS-561392 | 0.15 | [2] |
| CHO-APPwt cells (sAPPα secretion) | BMS-561392 | 4.47 | [2] |
| CHO-APPswe cells (sAPPα secretion) | BMS-561392 | 0.23 | [2] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of BMS-561392 (DPC 333)
| Species | Route | Bioavailability | ED50 (LPS-induced TNF-α production) | Reference |
| Rats | Oral | Good | - | [5] |
| Dogs | Oral | 43% | - | [5] |
| Mice | - | - | 6 mg/kg | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments involving BMS-561392.
TACE Inhibition Assay (Fluorogenic)
This assay measures the ability of BMS-561392 to inhibit the enzymatic activity of TACE using a fluorogenic substrate.
Principle: The assay utilizes a quenched fluorescent substrate containing a TACE cleavage site. In its intact form, the fluorescence of the fluorophore is quenched. Upon cleavage by TACE, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human TACE
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)
-
This compound (or BMS-561392) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of BMS-561392 in assay buffer.
-
In a 96-well microplate, add the diluted BMS-561392 solutions. Include wells for a positive control (TACE without inhibitor) and a negative control (assay buffer only).
-
Add recombinant human TACE to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic TACE substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 490/520 nm) in a kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
TNF-α Release Assay in Macrophages
This cell-based assay evaluates the efficacy of BMS-561392 in inhibiting the release of TNF-α from stimulated immune cells.[6]
Principle: Lipopolysaccharide (LPS) is a potent stimulator of TNF-α production and release from macrophages. This assay measures the amount of TNF-α secreted into the cell culture medium in the presence and absence of BMS-561392.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound dissolved in DMSO
-
Human TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of BMS-561392 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each concentration of BMS-561392 compared to the LPS-stimulated control.
Synthesis of BMS-561392
The synthesis of BMS-561392 has been reported through a multi-step process.[1][7] A key step involves the diastereoselective α-amination of a lithium enolate.[1] While a detailed, step-by-step protocol suitable for direct laboratory replication is often proprietary, the general synthetic strategy is outlined in the literature. The process typically involves the preparation of a chiral pyrrolidinone intermediate, followed by coupling with a quinolinyl methoxy (B1213986) phenyl moiety and subsequent functional group manipulations to yield the final hydroxamic acid derivative.[1][7]
Visualizations
Signaling Pathway of TACE-mediated TNF-α Release and its Inhibition
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by BMS-561392.
Experimental Workflow for TACE Inhibitor Screening
Caption: Workflow for determining the IC50 of BMS-561392 in a TACE inhibition assay.
References
- 1. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation | PLOS One [journals.plos.org]
- 3. eurogentec.com [eurogentec.com]
- 4. TACE inhibition: a promising therapeutic intervention against AATF-mediated steatohepatitis to hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 6. birmingham.ac.uk [birmingham.ac.uk]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Protein of BMS-561392 Formate
For Researchers, Scientists, and Drug Development Professionals
Core Target Protein: Tumor Necrosis Factor-α Converting Enzyme (TACE / ADAM17)
BMS-561392 formate (B1220265) is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] TACE is a membrane-bound zinc metalloproteinase that plays a crucial role in the ectodomain shedding of a wide variety of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α).[3][4] By cleaving the membrane-anchored precursor of TNF-α (pro-TNF-α), TACE releases the soluble, biologically active form of TNF-α, a key mediator of inflammation.[3][4] Inhibition of TACE by BMS-561392 formate represents a therapeutic strategy for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for BMS-561392, the active component of this compound.
Table 1: In Vitro Inhibitory Activity of BMS-561392
| Target | Assay Type | Cell Line/System | IC50 | Reference |
| TACE (ADAM17) | Enzymatic Assay | In Vitro | 0.20 nM | [1] |
| sAPPα Secretion | Cell-based Assay | CHO-APPwt cells | 4.47 µM | |
| sAPPα Secretion | Cell-based Assay | CHO-APPswe cells | 0.23 µM | |
| TNF-α Secretion | Cell-based Assay | CHO cells expressing pro-TNFα | 0.15 µM |
Table 2: In Vivo Efficacy of BMS-561392
| Effect | Animal Model | Administration Route | ED50 | Reference |
| Suppression of LPS-induced TNF-α production | Mice | Not Specified | 6 mg/kg |
Table 3: Selectivity Profile of a BMS-561392 Analog
| Metalloproteinase | IC50 (nM) | Fold Selectivity vs. TACE (IC50 = 0.02 nM) |
| MMP-1 (Interstitial Collagenase) | > 4,949 | > 247,450 |
| MMP-2 (Gelatinase A) | 3,333 | 166,650 |
| MMP-3 (Stromelysin-1) | 163 | 8,150 |
| MMP-8 (Neutrophil Collagenase) | 795 | 39,750 |
| MMP-9 (Gelatinase B) | > 2,128 | > 106,400 |
| MMP-13 (Collagenase 3) | 16,083 | 804,150 |
Signaling Pathways
TACE (ADAM17) is a critical regulator of multiple signaling pathways through its sheddase activity.
TNF-α Signaling Pathway
TACE cleaves membrane-bound pro-TNF-α to release soluble TNF-α, which can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream inflammatory signaling cascades.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by BMS-561392.
EGFR Ligand Shedding and Activation Pathway
TACE is responsible for the shedding of various Epidermal Growth Factor Receptor (EGFR) ligands, such as Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG). This shedding process releases the soluble ligands, allowing them to bind to and activate EGFR, leading to downstream signaling involved in cell proliferation and survival.
Caption: TACE-dependent release of EGFR ligands and subsequent receptor activation.
Experimental Protocols
TACE Enzymatic Inhibition Assay (Fluorogenic)
This assay measures the ability of BMS-561392 to directly inhibit the enzymatic activity of TACE.
-
Principle: A fluorogenic peptide substrate containing the TACE cleavage site is used. Cleavage of the substrate by TACE separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
-
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., a peptide containing the pro-TNF-α cleavage sequence flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add recombinant TACE enzyme to the wells of the microplate.
-
Add the BMS-561392 dilutions to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation/emission wavelengths appropriate for the specific fluorophore).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
-
Cell-Based TNF-α Release Assay
This assay assesses the potency of BMS-561392 in a cellular context by measuring its ability to block the release of TNF-α from stimulated cells.
-
Principle: Cells that endogenously express or are engineered to express pro-TNF-α are stimulated to induce TACE-mediated shedding. The amount of soluble TNF-α released into the cell culture medium is then quantified.
-
Materials:
-
Method:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).[3]
-
Stimulate the cells with the appropriate agent (e.g., LPS) to induce TNF-α production and release.[3]
-
Incubate for a defined time (e.g., 4-24 hours) to allow for TNF-α accumulation in the medium.[3][7]
-
Collect the cell culture supernatants.
-
Quantify the concentration of soluble TNF-α in the supernatants using a TNF-α ELISA kit according to the manufacturer's instructions.[5]
-
Calculate the IC50 value for the inhibition of TNF-α release.
-
sAPPα Secretion Assay
This assay evaluates the effect of BMS-561392 on the α-secretase activity of TACE towards another important substrate, the Amyloid Precursor Protein (APP).
-
Principle: TACE is one of the α-secretases that cleaves APP within the amyloid-β (Aβ) domain, a non-amyloidogenic pathway that produces the soluble fragment sAPPα. Inhibition of TACE is expected to reduce the secretion of sAPPα.
-
Materials:
-
Method:
-
Culture the APP-expressing cells in multi-well plates.
-
Treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).[7]
-
Collect the conditioned media.
-
Measure the levels of secreted sAPPα in the media using a specific sandwich ELISA.[7]
-
Alternatively, cell lysates and conditioned media can be analyzed by Western blot using antibodies specific for sAPPα and full-length APP to confirm the reduction in cleavage product.[7]
-
Determine the IC50 for the inhibition of sAPPα secretion.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating a TACE inhibitor like BMS-561392.
Caption: A stepwise process for the preclinical evaluation of a TACE inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
BMS-561392 formate biological activity
An In-Depth Technical Guide to the Biological Activity of BMS-561392
Core Compound: BMS-561392 (DPC 333)
Introduction
BMS-561392, also known as DPC 333, is a potent and selective small molecule inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key enzyme responsible for the proteolytic processing and release of soluble Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[2][3] Developed by Bristol-Myers Squibb, BMS-561392 was investigated for the potential treatment of conditions characterized by TNF-α overproduction, such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD).[4] Despite promising preclinical data, its clinical development was halted.[5] This guide provides a detailed overview of its biological activity, mechanism of action, and the experimental protocols used for its characterization.
Mechanism of Action
The primary mechanism of action of BMS-561392 is the direct inhibition of the TACE/ADAM17 enzyme.[1] TACE is a membrane-bound zinc-dependent metalloproteinase that cleaves the extracellular domain of various cell surface proteins, a process known as "shedding".[2] Its most prominent substrate is the 26 kDa transmembrane precursor of TNF-α (pro-TNF-α).[2] By cleaving pro-TNF-α, TACE releases the soluble 17 kDa mature TNF-α, which is a potent mediator of inflammatory responses.[2]
BMS-561392 acts by binding to the active site of TACE, preventing it from processing pro-TNF-α and other substrates. This leads to a significant reduction in the levels of soluble TNF-α, thereby mitigating downstream inflammatory signaling cascades.
Quantitative Biological Activity Data
The potency and selectivity of BMS-561392 have been quantified in various in vitro assays. The data below summarizes its inhibitory activity.
| Target | Assay Type | Value | Reference |
| TACE (ADAM17) | Enzyme Inhibition | IC50: 0.20 nM | [5] |
| Selectivity | Enzyme Inhibition | >100-fold over other MMPs | [5] |
Signaling Pathway Inhibition
BMS-561392 primarily interferes with the TNF-α signaling pathway by preventing the generation of its soluble, active form. The diagram below illustrates the canonical TNF-α signaling cascade and the point of inhibition by BMS-561392.
Caption: Inhibition of TNF-α signaling by BMS-561392.
Experimental Protocols
The characterization of BMS-561392 involved several key in vitro and in vivo experiments.
1. TACE Enzymatic Activity Assay
-
Objective: To determine the direct inhibitory effect of BMS-561392 on TACE enzyme activity.
-
Methodology: A fluorogenic assay is typically used.[6]
-
Reagents: Recombinant human TACE enzyme, a fluorogenic peptide substrate for TACE, assay buffer, and BMS-561392 at various concentrations.
-
Procedure:
-
The TACE enzyme is pre-incubated with varying concentrations of BMS-561392 in an appropriate assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction. This substrate is a peptide containing a fluorophore and a quencher. When intact, the quencher suppresses the fluorescence.
-
Upon cleavage by TACE, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Fluorescence is monitored over time using a plate reader.
-
-
Data Analysis: The rate of increase in fluorescence is proportional to TACE activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular TNF-α Release Assay
-
Objective: To measure the ability of BMS-561392 to inhibit the release of TNF-α from cells.
-
Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on stimulated immune cells, such as RAW264.7 macrophages.[6]
-
Cell Culture: RAW264.7 cells are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are pre-treated with different concentrations of BMS-561392 for a specified period.
-
Inflammatory stimulation is induced using an agent like Lipopolysaccharide (LPS).[6]
-
After incubation, the cell culture supernatant is collected.
-
The concentration of soluble TNF-α in the supernatant is quantified using a standard sandwich ELISA kit.
-
-
Data Analysis: The amount of TNF-α detected is compared between treated and untreated samples to determine the dose-dependent inhibitory effect of the compound.
-
3. Western Blot for Signaling Proteins
-
Objective: To assess the impact of TACE inhibition on downstream signaling pathways.
-
Methodology: Western blotting is used to detect the phosphorylation status of key signaling proteins like IκB and ERK.[6]
-
Procedure:
-
Cells (e.g., RAW264.7) are treated as described in the cellular TNF-α release assay (stimulation with or without inhibitor).
-
After treatment, cell lysates are prepared.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-IκB, p-ERK) and total protein as a loading control.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
-
-
Data Analysis: Band intensities are quantified to determine the relative change in protein phosphorylation upon treatment.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Discovery and Developmental Saga of BMS-561392: A TACE Inhibitor's Journey
For Immediate Release
BRISTOL-MYERS SQUIBB, NEW BRUNSWICK, NJ – This technical guide provides an in-depth overview of the discovery, development, and history of BMS-561392, a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. Developed by Bristol-Myers Squibb, this compound, also referred to as DPC-333, emerged as a promising therapeutic candidate for inflammatory diseases, progressing to Phase IIa clinical trials before its discontinuation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the preclinical and clinical data, experimental protocols, and the ultimate challenges that led to the cessation of its development.
Introduction: Targeting the "Sheddase" TACE
Tumor Necrosis Factor-α (TNF-α) is a key cytokine implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The soluble, active form of TNF-α is released from its membrane-bound precursor by the proteolytic action of TACE. The central role of TACE in mediating inflammation made it a compelling target for therapeutic intervention. BMS-561392 was designed as a small molecule inhibitor to specifically block the enzymatic activity of TACE, thereby reducing the levels of soluble TNF-α and mitigating the inflammatory cascade.
Preclinical Development: Potency, Selectivity, and In Vivo Efficacy
BMS-561392 demonstrated high potency and selectivity for TACE in in vitro assays. The preclinical data highlighted its potential as a viable drug candidate.
In Vitro Efficacy and Selectivity
BMS-561392 is a highly potent inhibitor of TACE with an IC50 value of 0.20 nM.[1] Its selectivity for TACE over other matrix metalloproteinases (MMPs) was a key feature of its design, with data indicating it is over 100-fold more selective for TACE.[1]
| Enzyme | IC50 (nM) |
| TACE (ADAM17) | 0.20 |
| MMP-1 (Collagenase-1) | >4949 |
| MMP-2 (Gelatinase-A) | 3333 |
| MMP-3 (Stromelysin-1) | 163 |
| MMP-8 (Collagenase-2) | 795 |
| MMP-9 (Gelatinase-B) | >2128 |
| MMP-13 (Collagenase-3) | 16083 |
Preclinical Pharmacokinetics
The compound exhibited favorable pharmacokinetic properties in animal models, supporting its potential for oral administration.
| Species | Oral Bioavailability (%) |
| Rat | Good (Specific value not cited) |
| Dog | 43 |
In Vivo Efficacy
In a murine model of inflammation, BMS-561392 effectively suppressed the production of TNF-α.
| Animal Model | Endpoint | ED50 |
| LPS-induced TNF-α production in mice | Suppression of TNF-α | 6 mg/kg |
Clinical Development: Promise and Setbacks
BMS-561392 progressed into clinical trials for the treatment of rheumatoid arthritis and was also investigated for inflammatory bowel disease.[2]
Phase I Clinical Trials
Details of the Phase I clinical trial design, including specific inclusion and exclusion criteria and dosing regimens, are not extensively available in the public domain. These trials would have primarily focused on assessing the safety, tolerability, and pharmacokinetic profile of BMS-561392 in healthy volunteers.
Phase IIa Clinical Trial in Rheumatoid Arthritis
A Phase IIa clinical trial was initiated by April 2001 to evaluate the efficacy and safety of BMS-561392 in patients with rheumatoid arthritis.[1][2] Specific details of the trial protocol, such as the number of patients, dosing schedules, and primary and secondary endpoints, are not publicly available.
Discontinuation of Development
Despite its promising preclinical profile and progression to Phase IIa trials, the development of BMS-561392 was ultimately halted. The primary reasons cited for its discontinuation were observations of hepatotoxicity (liver toxicity) and a lack of demonstrated efficacy in the clinical setting.[1]
Experimental Protocols
Chemical Synthesis of BMS-561392
The asymmetric synthesis of BMS-561392 has been described in detail in the chemical literature. A key step in the synthesis involves the diastereoselective α-amination of an enolate. A large-scale preparation of the compound has also been developed. For detailed experimental procedures, please refer to the publications by Magnus et al. (2010) in Organic Process Research & Development, 14, 159-167, and Savage et al. (2009) in Organic Process Research & Development, 13, 510-518.
TACE Inhibition Assay (General Protocol)
A common method for assessing TACE inhibition is a fluorometric assay.
Principle: A fluorogenic peptide substrate containing a sequence cleaved by TACE is used. The substrate is internally quenched. Upon cleavage by TACE, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human TACE
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
Test compound (BMS-561392) and controls
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Add assay buffer, TACE enzyme, and varying concentrations of the test inhibitor (or vehicle control) to the wells of a microplate.
-
Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Collagen-Induced Arthritis (CIA) in Mice (General Protocol)
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Principle: Immunization of susceptible strains of mice with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that leads to the development of arthritis, characterized by joint inflammation, swelling, and cartilage and bone destruction.
Materials:
-
Susceptible mouse strain (e.g., DBA/1)
-
Type II collagen (e.g., from chicken or bovine)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Test compound (BMS-561392)
-
Vehicle control
Procedure:
-
Primary Immunization (Day 0): Prepare an emulsion of type II collagen in CFA. Anesthetize the mice and inject the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of type II collagen in IFA. Inject the emulsion intradermally at a different site near the base of the tail.
-
Treatment: Begin administration of BMS-561392 (or vehicle) at a predetermined dose and schedule, which can be prophylactic (starting before the onset of arthritis) or therapeutic (starting after the onset of clinical signs).
-
Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score each paw based on the degree of erythema and swelling.
-
Histopathological Analysis: At the end of the study, sacrifice the animals and collect the joints for histological examination to assess inflammation, pannus formation, and cartilage and bone erosion.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of BMS-561392 and a typical workflow for its evaluation.
Caption: Mechanism of action of BMS-561392 in inhibiting TACE.
References
TACE Inhibition by BMS-561392 Formate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitor, BMS-561392 formate (B1220265). The document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its evaluation.
Introduction to TACE and its Inhibition
Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a membrane-bound zinc metalloproteinase that plays a crucial role in the shedding of a wide variety of cell surface proteins. A primary function of TACE is the proteolytic processing of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, biologically active form. Dysregulation of TNF-α is implicated in a range of inflammatory and autoimmune diseases, making TACE a compelling therapeutic target.
BMS-561392, developed by Bristol-Myers Squibb, is a potent and selective inhibitor of TACE. By blocking the activity of this enzyme, BMS-561392 aims to reduce the levels of soluble TNF-α and other pro-inflammatory mediators, thereby mitigating the inflammatory cascade. This compound has been investigated for the treatment of inflammatory conditions such as rheumatoid arthritis.[1][2]
Mechanism of Action
BMS-561392 acts as a competitive inhibitor of TACE, binding to the active site of the enzyme and preventing it from cleaving its substrates. The molecule is designed to interact with the zinc ion essential for the catalytic activity of TACE.[3] Its high selectivity for TACE over other matrix metalloproteinases (MMPs) is a key feature, potentially reducing the risk of off-target effects.
Quantitative Data
The following tables summarize the available quantitative data for BMS-561392 formate, including its in vitro potency and selectivity.
Table 1: In Vitro Potency of BMS-561392 against TACE
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 | 0.20 nM | In vitro enzyme assay | [4] |
| IC50 | 0.15 µM | Inhibition of TNFα secretion in CHO cells | [3] |
| IC50 | 4.47 µM | Inhibition of sAPPα secretion in CHO-APPwt cells | [3] |
| IC50 | 0.23 µM | Inhibition of sAPPα secretion in CHO-APPswe cells | [3] |
Table 2: Selectivity of a BMS-561392 Analog against various MMPs
| MMP Target | IC50 (nM) | Fold Selectivity vs. TACE (Whole Blood Assay IC50 = 0.02 nM) | Reference |
| MMP-1 (Interstitial Collagenase) | > 4,949 | > 247,450 | [5] |
| MMP-2 (Gelatinase A) | 3,333 | 166,650 | [5] |
| MMP-3 (Stromelysin-1) | 163 | 8,150 | [5] |
| MMP-8 (Neutrophil Collagenase) | 795 | 39,750 | [5] |
| MMP-9 (Gelatinase B) | > 2,128 | > 106,400 | [5] |
| MMP-13 (Collagenase 3) | 16,083 | 804,150 | [5] |
Table 3: Preclinical Pharmacokinetics of BMS-561392
| Species | Route of Administration | Bioavailability | Reference |
| Rat | Oral | Good | [5] |
| Dog | Oral | Good (43% for an analog) | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the TACE signaling pathway, the mechanism of its inhibition by BMS-561392, and a typical experimental workflow for evaluating TACE inhibitors.
Caption: TACE-mediated cleavage of pro-TNF-α and subsequent signaling.
Caption: Inhibition of TACE by BMS-561392 prevents TNF-α release.
Caption: Experimental workflow for the evaluation of a TACE inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of BMS-561392.
In Vitro TACE Inhibition Assay (Fluorogenic Peptide Substrate)
This assay measures the direct inhibitory effect of a compound on TACE enzymatic activity.
Materials:
-
Recombinant human TACE
-
Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Arg-NH2)
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
This compound (or other test compounds)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in assay buffer.
-
In a 96-well plate, add 50 µL of the TACE enzyme solution to each well.
-
Add 50 µL of the diluted compound or vehicle control (assay buffer with DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the fluorogenic TACE substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
Continue to monitor the fluorescence every 5 minutes for a total of 60 minutes.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular TNF-α Secretion Assay (LPS-stimulated RAW 264.7 cells)
This assay assesses the ability of a compound to inhibit TACE-mediated TNF-α release from cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production and release.[6]
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.
In Vivo Measurement of sAPPα and Aβ Levels
This protocol describes a general approach to assess the in vivo effects of a TACE inhibitor on the processing of Amyloid Precursor Protein (APP), another TACE substrate.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., Tg2576)
-
This compound
-
Vehicle for in vivo administration
-
Brain homogenization buffer
-
ELISA kits for sAPPα and Aβ40/42
Procedure:
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage).
-
At a specified time point after administration, euthanize the mice and harvest the brains.
-
Homogenize the brain tissue in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates to separate the soluble and insoluble fractions.
-
Measure the levels of sAPPα in the soluble fraction using a specific ELISA kit.
-
Measure the levels of Aβ40 and Aβ42 in the appropriate fractions (soluble and/or insoluble after formic acid extraction) using specific ELISA kits.[7]
-
Compare the levels of sAPPα and Aβ in the treated group to the vehicle-treated control group to determine the effect of TACE inhibition on APP processing.
Conclusion
This compound is a potent and selective inhibitor of TACE that has demonstrated efficacy in preclinical models of inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on TACE inhibitors and their therapeutic applications. The methodologies outlined can be adapted for the evaluation of other TACE inhibitors and for further investigation into the role of TACE in various physiological and pathological processes. While BMS-561392's clinical development for rheumatoid arthritis did not lead to a marketed product, the compound remains a valuable tool for understanding the biology of TACE and its potential as a therapeutic target.
References
- 1. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
BMS-561392: A Technical Guide for Neurodegenerative Disease Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392, also known as DPC 333, is a potent and highly selective inhibitor of the Tumor Necrosis Factor-α Converting Enzyme (TACE), also referred to as ADAM17.[1][2][3] Initially developed by Bristol-Myers Squibb for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, its mechanism of action has garnered significant interest within the neurodegenerative disease research community, particularly in the context of Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of BMS-561392, focusing on its core mechanism, relevant experimental data, and protocols to facilitate its application in neurodegenerative disease research.
Core Mechanism of Action: TACE Inhibition and APP Processing
The primary mechanism of action of BMS-561392 is the inhibition of TACE, a member of the 'a disintegrin and metalloproteinase' (ADAM) family of enzymes. TACE is a sheddase responsible for the proteolytic cleavage of the extracellular domains of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α and the Amyloid Precursor Protein (APP).
In the context of Alzheimer's disease, the processing of APP is a critical event. APP can be cleaved by two competing pathways: the amyloidogenic pathway, initiated by β-secretase (BACE1), which leads to the generation of amyloid-β (Aβ) peptides that form pathogenic plaques, and the non-amyloidogenic pathway, initiated by α-secretase. TACE is the primary α-secretase in the brain. Cleavage of APP by TACE within the Aβ domain precludes the formation of Aβ and produces a soluble neuroprotective fragment known as sAPPα.
A key concern with TACE inhibition in Alzheimer's disease research has been the potential for shunting APP processing towards the amyloidogenic BACE1 pathway, thereby increasing Aβ production. However, studies with BMS-561392 have indicated that this may not be the case under normal physiological conditions. Research has shown that while BMS-561392 effectively reduces the secretion of sAPPα, it does not lead to a corresponding increase in Aβ production.[2] This suggests a lack of direct competition between TACE and BACE1 for the APP substrate in their respective cellular compartments.[2][5]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of BMS-561392.
| Parameter | Value | Cell Line/System | Reference |
| TACE Inhibition (IC50) | 0.20 nM | In vitro assay | [4] |
| Selectivity over other MMPs | >100-fold | In vitro assays | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols that have been used to characterize the effects of BMS-561392.
In Vitro Inhibition of TACE Activity
-
Objective: To determine the dose-dependent inhibitory effect of BMS-561392 on TACE-mediated cleavage of pro-TNFα and APP.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human APP695wt and pro-TNFα.
-
Methodology:
-
Plate CHO cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of BMS-561392 or a vehicle control for 24 hours. A broad-spectrum metalloproteinase inhibitor like TAPI-I can be used as a comparator.
-
Collect the conditioned media.
-
Measure the levels of soluble TNFα and sAPPα in the media using specific ELISAs.
-
Analyze the dose-response curve to determine the IC50 value.
-
In Vivo Assessment of APP Processing in a Mouse Model
-
Objective: To evaluate the effect of BMS-561392 on APP processing and Aβ levels in the brain.
-
Animal Model: Tg2576 transgenic mice, which overexpress a mutant form of human APP. Wild-type mice serve as controls.
-
Methodology:
-
Implant osmotic mini-pumps for continuous intracerebroventricular (ICV) infusion of BMS-561392 or vehicle control.
-
Infuse the compound directly into the brain to bypass the blood-brain barrier, which BMS-561392 does not readily cross.[2]
-
After the infusion period, sacrifice the animals and harvest the brain tissue (e.g., hippocampus and cortex).
-
Prepare brain lysates and measure the levels of sAPPα and Aβ peptides (Aβ40 and Aβ42) using specific ELISAs.
-
Visualizing Pathways and Workflows
Signaling Pathway: APP Processing
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow: In Vivo Mouse Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The TACE/ADAM17 Inhibitor BMS-561392 Formate: A Technical Guide for Preclinical Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-561392, a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as A disintegrin and metalloproteinase 17 (ADAM17), presents a compelling, albeit underexplored, therapeutic candidate in oncology.[1][2] While primarily investigated in inflammatory conditions, the critical role of TACE/ADAM17 in cleaving and activating a host of substrates pivotal to cancer progression—including ligands for the Epidermal Growth Factor Receptor (EGFR) and Notch receptors—positions BMS-561392 as a molecule of significant interest for cancer research.[3][4][5][6][7] Overexpression of ADAM17 is a common feature in a variety of cancers, including breast, lung, colon, and pancreatic cancer, and is often associated with aggressive phenotypes and poor prognosis.[3]
This technical guide synthesizes the available information on TACE/ADAM17 inhibition and provides a framework for the investigation of BMS-561392 formate (B1220265) in cancer cell line studies. Due to a lack of specific published data on BMS-561392 in cancer cell lines, this document outlines hypothesized experimental designs and expected outcomes based on the known functions of its target.
Core Concept: The Rationale for Targeting TACE/ADAM17 in Cancer
TACE/ADAM17 is a cell surface sheddase responsible for the proteolytic release of the extracellular domains of numerous transmembrane proteins. This shedding event can either activate or inactivate signaling pathways crucial for cancer cell proliferation, survival, and migration.
Key Substrates and Signaling Pathways in Cancer:
-
EGFR Ligands: TACE/ADAM17 is the primary sheddase for several EGFR ligands, including Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), and Epiregulin (EREG).[3][5] The release of these ligands leads to the autocrine or paracrine activation of the EGFR signaling cascade, a well-established driver of tumorigenesis. Inhibition of TACE/ADAM17 is therefore expected to attenuate EGFR signaling.[1][8]
-
Notch Signaling: The Notch signaling pathway, which regulates cell fate decisions, proliferation, and apoptosis, is also modulated by TACE/ADAM17.[4][7] TACE/ADAM17 can mediate the cleavage of Notch receptors, a critical step in their activation. Dysregulation of Notch signaling is implicated in various hematological and solid tumors.[7][9]
-
TNF-α Signaling: As its name suggests, TACE is responsible for the cleavage of membrane-bound pro-TNF-α to its soluble, active form.[2][10] TNF-α has a complex, often pro-tumorigenic role in the tumor microenvironment, promoting inflammation, angiogenesis, and metastasis.[10][11][12]
By inhibiting TACE/ADAM17, BMS-561392 has the potential to simultaneously disrupt multiple oncogenic signaling pathways.
Quantitative Data Presentation (Hypothetical)
The following tables present hypothetical IC50 values for BMS-561392 formate in a panel of cancer cell lines, categorized by their known signaling dependencies. These values are for illustrative purposes to guide experimental design.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Signaling Dependency | Predicted IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | EGFR | 1 - 10 |
| MDA-MB-231 | Triple-Negative Breast Cancer | EGFR | 0.5 - 5 |
| HT-29 | Colorectal Cancer | EGFR / TNF-α | 2 - 15 |
| Panc-1 | Pancreatic Cancer | EGFR / Notch | 5 - 25 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Notch | 0.1 - 2 |
Table 2: Predicted Effects of this compound on Cellular Processes
| Assay | Cancer Cell Line | Predicted Outcome |
| Cell Viability (72h) | A549 | Decrease |
| Apoptosis (48h) | HT-29 | Increase |
| G1 Cell Cycle Arrest (24h) | MDA-MB-231 | Increase |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., A549, MDA-MB-231)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Replace the medium in the wells with the drug dilutions. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of Action of BMS-561392 via TACE/ADAM17 Inhibition.
Experimental Workflow
Caption: Workflow for Evaluating BMS-561392 in Cancer Cell Lines.
Conclusion and Future Directions
The inhibition of TACE/ADAM17 by this compound represents a rational and promising strategy for cancer therapy. The disruption of key signaling pathways such as EGFR, Notch, and TNF-α provides a strong mechanistic basis for its potential anti-proliferative and pro-apoptotic effects. The experimental framework provided in this guide offers a comprehensive approach to validating these hypotheses in various cancer cell line models. Future in vivo studies using xenograft models will be crucial to translate these in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system. Furthermore, exploring synergistic combinations with existing targeted therapies, such as direct EGFR inhibitors, could unlock even greater therapeutic efficacy.
References
- 1. ADAM17 promotes breast cancer cell malignant phenotype through EGFR-PI3K-AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural products target programmed cell death signaling mechanisms to treat colorectal cancer [frontiersin.org]
- 3. A Bispecific Inhibitor of the EGFR/ADAM17 Axis Decreases Cell Proliferation and Migration of EGFR-Dependent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]
- 5. The ADAM17-amphiregulin-EGFR axis in mammary development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Bispecific Inhibitor of the EGFR/ADAM17 Axis Decreases Cell Proliferation and Migration of EGFR-Dependent Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NOTCH signaling by gamma secretase inhibitor engages the RB pathway and elicits cell cycle exit in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gut microbiota-derived formate exacerbates pulmonary metastasis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Leukemia Effects of Notch-Mediated Inhibition of Oncogenic PLK1 in B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formate promotes invasion and metastasis in reliance on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ALDH1L2 regulation of formate, formyl-methionine, and ROS controls cancer cell migration and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-561392 Formate In Vitro Assay
These application notes provide detailed protocols for the in vitro evaluation of BMS-561392 formate (B1220265), a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17.[1][2][3] The provided methodologies are intended for researchers, scientists, and drug development professionals investigating the activity of TACE inhibitors.
Introduction
BMS-561392 is a small molecule inhibitor of TACE, a metalloproteinase responsible for the cleavage of the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[1][2][4] Overproduction of soluble TNF-α is implicated in various inflammatory diseases, making TACE an attractive therapeutic target.[2][5] BMS-561392 has been investigated for its potential in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.[3][5] The following protocols describe an enzymatic assay to determine the direct inhibitory activity of BMS-561392 on TACE and a cell-based assay to assess its efficacy in a more physiologically relevant context.
Data Presentation
Table 1: In Vitro Activity of BMS-561392
| Assay Type | System | Parameter | Value | Reference |
| Enzymatic Assay | Isolated TACE enzyme | IC50 | 0.20 nM | [5] |
| Cell-Based Assay | Chinese Hamster Ovary (CHO) cells expressing pro-TNFα | IC50 (TNFα secretion) | ~10 nM | [6] |
| Cell-Based Assay | Murine Macrophage RAW 264.7 cells (LPS-stimulated) | Inhibition of TNF-α | Significant | [4] |
Experimental Protocols
TACE/ADAM17 Enzymatic Inhibition Assay
This protocol outlines a fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of BMS-561392 against purified human TACE. The assay measures the cleavage of a fluorogenic peptide substrate.
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)
-
Assay Buffer: 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35
-
BMS-561392 formate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute the compound series in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of Assay Buffer. b. Add 2 µL of the diluted this compound or DMSO (for vehicle control). c. Add 20 µL of recombinant human TACE solution (final concentration ~0.5 nM) to all wells except the blank. d. Incubate at room temperature for 15 minutes. e. Initiate the reaction by adding 20 µL of the fluorogenic TACE substrate (final concentration ~10 µM).
-
Measurement: Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis: a. Subtract the background fluorescence from the blank wells. b. Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). c. Calculate the percent inhibition for each concentration of BMS-561392 relative to the vehicle control. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based TNF-α Release Assay
This protocol measures the ability of BMS-561392 to inhibit the release of TNF-α from stimulated cells. Lipopolysaccharide (LPS) is used to induce TNF-α production in RAW 264.7 murine macrophage cells.[4]
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well in complete DMEM and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the medium from the cells and replace it with fresh medium containing the desired concentrations of BMS-561392 or vehicle (DMSO). c. Pre-incubate the cells with the compound for 1 hour.
-
Cell Stimulation: a. Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. b. Incubate for 4-6 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant, which contains the secreted TNF-α.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[4]
-
Data Analysis: a. Create a standard curve from the TNF-α standards provided in the ELISA kit. b. Determine the concentration of TNF-α in each sample from the standard curve. c. Calculate the percent inhibition of TNF-α release for each concentration of BMS-561392 relative to the LPS-stimulated vehicle control. d. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Cell-Based Assay of BMS-561392, a TACE Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-561392, also known as DPC 333, is a potent and highly selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2][3] TACE is a member of the a disintegrin and metalloproteinase (ADAM) family of enzymes and plays a crucial role in the ectodomain shedding of various cell surface proteins, including the Amyloid Precursor Protein (APP).[4][5] In the context of Alzheimer's disease research, the processing of APP is of central interest. APP can be cleaved by two competing pathways: the α-secretase pathway and the β-secretase pathway. Cleavage by α-secretase (primarily TACE) within the amyloid-beta (Aβ) domain precludes the formation of amyloidogenic Aβ peptides and produces a soluble fragment known as sAPPα.[4][6] Conversely, cleavage by β-secretase followed by γ-secretase results in the generation of Aβ peptides, such as Aβ40 and Aβ42, which are central to the amyloid hypothesis of Alzheimer's disease.
This document provides a detailed guide for a cell-based assay to characterize the activity of BMS-561392. The primary focus of this assay is to measure the compound's ability to inhibit TACE-mediated cleavage of APP, leading to a reduction in sAPPα secretion, and to assess the subsequent effects on Aβ production.
Mechanism of Action
BMS-561392 selectively inhibits the enzymatic activity of TACE.[1][4] By inhibiting TACE, BMS-561392 blocks the α-secretase cleavage of APP. This inhibition leads to a dose-dependent reduction in the secretion of the neuroprotective sAPPα fragment.[4][7] A key finding from studies with BMS-561392 is that under normal conditions, the inhibition of the α-secretase pathway does not result in a compensatory increase in the β-secretase pathway, meaning that levels of Aβ40 and Aβ42 do not significantly increase.[4][8] This suggests that TACE and BACE (β-site APP cleaving enzyme) may not directly compete for the APP substrate in the same cellular compartment under baseline conditions.[4]
Signaling Pathway of APP Processing
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Protocols
This section details the protocol for a cell-based assay to evaluate the effect of BMS-561392 on APP processing. The protocol is adapted from methodologies described in the literature.[4]
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human wild-type APP (CHO-APPwt).
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain APP expression.
-
Compound: BMS-561392 (stock solution prepared in DMSO).
-
Control Inhibitor (optional): A broad-spectrum metalloproteinase inhibitor like TAPI-I for comparison.[4]
-
Reagents for Analysis:
-
sAPPα ELISA kit
-
Aβ40 and Aβ42 ELISA kits
-
BCA Protein Assay Kit
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for Western Blotting (optional): anti-sAPPα, anti-Aβ, anti-full-length APP, anti-tubulin (loading control).
-
Experimental Workflow Diagram
Caption: Workflow for the BMS-561392 cell-based assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture CHO-APPwt cells to ~80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into 24-well or 96-well plates at a density that will result in ~90% confluency after 48 hours.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BMS-561392 in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include a vehicle-only control (DMSO).
-
After 24 hours of cell attachment, carefully aspirate the old medium.
-
Add the medium containing the different concentrations of BMS-561392 or vehicle control to the respective wells.
-
Incubate the plates for another 24 hours at 37°C in a humidified 5% CO₂ incubator.[4]
-
-
Sample Collection:
-
After the 24-hour treatment period, carefully collect the conditioned media from each well and transfer to labeled tubes.
-
Centrifuge the media at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells or debris.
-
Transfer the supernatant (conditioned media) to fresh tubes and store at -80°C until analysis.
-
Wash the remaining cell monolayer with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well to prepare cell lysates. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant (cell lysate) and store at -80°C.
-
-
Sample Analysis:
-
sAPPα and Aβ Quantification (ELISA):
-
Thaw the conditioned media samples on ice.
-
Follow the manufacturer's instructions for the respective sAPPα, Aβ40, and Aβ42 ELISA kits to quantify the concentration of these analytes in the conditioned media.
-
-
Protein Quantification (BCA Assay):
-
Thaw the cell lysate samples.
-
Use a BCA protein assay kit to determine the total protein concentration in each cell lysate. This will be used to normalize the ELISA data for any variations in cell number.
-
-
Western Blotting (Optional):
-
Cell lysates can be used to analyze the levels of full-length APP and housekeeping proteins (e.g., tubulin) to ensure that the compound treatment did not affect overall protein expression or cell viability.
-
-
Data Presentation and Interpretation
The quantitative data obtained from the ELISA assays should be normalized to the total protein concentration from the corresponding cell lysates.
Table 1: Effect of BMS-561392 on sAPPα Secretion
| BMS-561392 Concentration | Normalized sAPPα Level (pg/mg protein) | % Inhibition of sAPPα Secretion |
| Vehicle (0 nM) | Value | 0% |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Effect of BMS-561392 on Aβ40 and Aβ42 Secretion
| BMS-561392 Concentration | Normalized Aβ40 Level (pg/mg protein) | Normalized Aβ42 Level (pg/mg protein) |
| Vehicle (0 nM) | Value | Value |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Expected Results:
-
BMS-561392 is expected to cause a dose-dependent decrease in the levels of secreted sAPPα.[4][7]
-
Under normal cell culture conditions, BMS-561392 is not expected to cause a significant change in the levels of secreted Aβ40 and Aβ42.[4][8]
By following this guide, researchers can effectively perform a cell-based assay to characterize the inhibitory activity of BMS-561392 on TACE and its subsequent effects on APP processing. This information is valuable for understanding the compound's mechanism of action and its potential therapeutic implications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo | Journal of Neuroscience [jneurosci.org]
- 8. jneurosci.org [jneurosci.org]
Application Notes and Protocols for the Use of BMS-561392 Formate in RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392, also known as DPC-333, is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also identified as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key enzyme responsible for the proteolytic processing and release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), from its membrane-bound precursor.[3][4] Overproduction of TNF-α is implicated in the pathogenesis of numerous inflammatory diseases. The formate (B1220265) salt of BMS-561392 is a commonly used formulation for in vitro studies.
The RAW 264.7 macrophage cell line, derived from a murine tumor, is a widely utilized in vitro model to study inflammation, immune responses, and the effects of anti-inflammatory agents.[5] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including TNF-α, interleukin-6 (IL-6), and nitric oxide (NO).[6][7][8] This makes them an ideal system for evaluating the efficacy and mechanism of action of TACE inhibitors like BMS-561392 formate.
These application notes provide detailed protocols for the use of this compound in RAW 264.7 cells, including cell culture, experimental procedures, and data analysis. The provided information is intended to guide researchers in designing and executing experiments to investigate the anti-inflammatory properties of this compound.
Data Presentation
The following tables summarize the quantitative effects of BMS-561392 on key inflammatory markers in RAW 264.7 cells.
Table 1: Effect of BMS-561392 on NF-κB and MAPK Signaling in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | Inhibition of p-NF-κB (p65) Phosphorylation | Inhibition of p-ERK1/2 Phosphorylation |
| 1 | ~25% | Not significant |
| 10 | ~50% | ~30% |
| 100 | >75% | ~60% |
Data is estimated based on graphical representations from published studies. Actual values may vary depending on experimental conditions.
Table 2: Expected Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Analyte | Expected Effect of this compound | Typical Assay |
| TNF-α (secreted) | Dose-dependent inhibition | ELISA |
| IL-6 (secreted) | Dose-dependent inhibition | ELISA |
| Nitric Oxide (NO) | Dose-dependent inhibition | Griess Assay |
| iNOS expression | Dose-dependent inhibition | Western Blot, qRT-PCR |
| COX-2 expression | Dose-dependent inhibition | Western Blot, qRT-PCR |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Cells
The RAW 264.7 cell line is an adherent culture.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculturing: When cells reach 80-90% confluency, detach them by gentle scraping. Do not allow the cells to become fully confluent. Subculture at a ratio of 1:3 to 1:6 every 2-3 days.
Preparation of this compound Stock and Working Solutions
This compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Stock Solution (10 mM):
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound is 522.59 g/mol .
-
Dissolve the calculated amount of powder in the appropriate volume of sterile DMSO.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
It is crucial to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control (typically ≤ 0.5%).[9]
-
Cell Viability Assay (MTT or XTT Assay)
It is essential to determine the non-toxic concentration range of this compound on RAW 264.7 cells before proceeding with functional assays.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[10]
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for the desired incubation time (e.g., 24 hours).
-
Perform the MTT or XTT assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
LPS Stimulation and this compound Treatment
This protocol is for investigating the inhibitory effect of this compound on the inflammatory response in RAW 264.7 cells.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (from E. coli O111:B4 is commonly used) at a final concentration of 100 ng/mL to 1 µg/mL.[6][8]
-
Incubate the cells for the desired time period depending on the endpoint being measured:
-
Measurement of Pro-inflammatory Mediators
-
TNF-α and IL-6 ELISA:
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatants.
-
Perform the Griess assay according to standard protocols to measure the accumulation of nitrite, a stable product of NO.[8]
-
Western Blot Analysis for Signaling Pathways
This protocol allows for the investigation of the effect of this compound on key inflammatory signaling pathways.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB (p65), ERK, JNK, and p38 MAPK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
TACE/ADAM17 Enzymatic Activity Assay
This assay can be used to directly measure the inhibitory effect of this compound on TACE activity in RAW 264.7 cell lysates.
-
Procedure:
-
Prepare cell lysates from RAW 264.7 cells.
-
Use a commercially available fluorometric TACE activity assay kit.[12] These kits typically contain a TACE substrate linked to a fluorophore and a quencher.
-
In the presence of active TACE, the substrate is cleaved, leading to an increase in fluorescence that can be measured using a fluorescence plate reader.
-
Perform the assay in the presence of various concentrations of this compound to determine its IC50 value for TACE inhibition.
-
Gene Expression Analysis (qRT-PCR)
This protocol is for analyzing the effect of this compound on the mRNA expression of inflammatory genes.
-
Procedure:
-
After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for target genes such as Tnf, Il6, Nos2 (iNOS), and Ptgs2 (COX-2), and a housekeeping gene (e.g., Gapdh or Actb) for normalization.[13]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elabscience.com [elabscience.com]
- 6. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for BMS-561392 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392, also known as DPC 333, is a potent and highly selective inhibitor of the Tumor Necrosis Factor-α Converting Enzyme (TACE), also identified as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key sheddase responsible for the cleavage and release of a wide array of cell surface proteins, including the pro-inflammatory cytokine TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR).[3][4][5] By inhibiting TACE, BMS-561392 effectively blocks the release of soluble TNF-α, a critical mediator of inflammation, making it a valuable tool for investigating inflammatory and autoimmune diseases in preclinical mouse models. This document provides detailed application notes and protocols for the use of BMS-561392 in mouse models, summarizing key quantitative data and experimental methodologies.
Mechanism of Action and Signaling Pathway
BMS-561392 exerts its biological effects by directly inhibiting the enzymatic activity of TACE (ADAM17). TACE is a transmembrane metalloproteinase that cleaves the extracellular domains of numerous membrane-bound proteins. One of its most well-characterized substrates is pro-TNF-α. Inhibition of TACE by BMS-561392 prevents the proteolytic processing of membrane-anchored pro-TNF-α into its soluble, active form. This reduction in soluble TNF-α levels mitigates downstream inflammatory signaling cascades.
Beyond TNF-α, TACE has a broad range of substrates, including ligands for the Epidermal Growth Factor Receptor (EGFR) such as Amphiregulin and Transforming Growth Factor-α (TGF-α), as well as other cytokines and their receptors.[3][5] By inhibiting the shedding of these molecules, BMS-561392 can modulate various signaling pathways, including the MAPK and NF-κB pathways, which are downstream of TNF-α and EGFR activation.[6]
Data Presentation: BMS-561392 Dosage in Mouse Models
The following tables summarize quantitative data on the administration of BMS-561392 in various mouse models based on available literature.
Table 1: Intraperitoneal (i.p.) Administration
| Mouse Model | Dosage | Frequency | Duration | Vehicle | Reference |
| Charcot-Marie-Tooth Neuropathy (P15 WT and S63del mice) | Not Specified | Daily | 10 days | Not Specified | [4] |
| General Inflammatory Models | 37 - 740 mg/kg | Single Dose | 24 hours | Not Specified | [7] |
Table 2: Intracerebroventricular (i.c.v.) Infusion via Osmotic Pump
| Mouse Model | Concentration in Pump | Delivery Rate | Duration | Vehicle | Reference |
| Alzheimer's Disease (Tg2576 mice) | Not Specified | Not Specified | 14 days | Not Specified | [8] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of BMS-561392
This protocol provides a general guideline for the intraperitoneal administration of BMS-561392 in mice for studies on systemic inflammation.
Materials:
-
BMS-561392
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, depending on the compound's solubility)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% Ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of BMS-561392.
-
Prepare the vehicle solution. If using a combination of solvents, ensure they are thoroughly mixed.
-
Dissolve BMS-561392 in the vehicle to achieve the desired final concentration. Gentle warming or vortexing may be required to aid dissolution. Ensure the final solution is clear and free of particulates.
-
Filter-sterilize the dosing solution using a 0.22 µm syringe filter.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Restrain the mouse securely.
-
Disinfect the injection site on the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the BMS-561392 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Intracerebroventricular (i.c.v.) Infusion of BMS-561392 via Osmotic Pump
This protocol outlines the surgical procedure for implanting an osmotic pump for continuous intracerebroventricular delivery of BMS-561392, particularly relevant for neuroscience studies as the compound has poor blood-brain barrier permeability.[8]
Materials:
-
BMS-561392
-
Vehicle (e.g., artificial cerebrospinal fluid (aCSF))
-
Osmotic minipumps (e.g., Alzet)
-
Brain infusion kit (cannula and tubing)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Dental cement
-
Sutures or wound clips
Procedure:
-
Pump and Cannula Preparation:
-
Prepare the BMS-561392 solution in the chosen vehicle at the desired concentration.
-
Fill the osmotic pump with the solution according to the manufacturer's instructions.
-
Prime the pump by incubating it in sterile saline at 37°C for the recommended duration to ensure immediate pumping upon implantation.
-
Connect the filled pump to the brain infusion cannula via the tubing, ensuring no air bubbles are present in the line.
-
-
Surgical Implantation:
-
Anesthetize the mouse and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, mark the desired location for cannula implantation (e.g., into a lateral ventricle).
-
Drill a small burr hole through the skull at the marked location.
-
Slowly lower the cannula to the target depth.
-
Secure the cannula to the skull using dental cement.
-
Create a subcutaneous pocket on the back of the mouse.
-
Place the osmotic pump into the subcutaneous pocket.
-
Suture the scalp incision.
-
-
Post-Operative Care:
-
Provide post-operative analgesia as required.
-
Monitor the mouse for recovery from surgery and any signs of distress.
-
The pump will deliver the BMS-561392 solution continuously for its specified duration.
-
Conclusion
BMS-561392 is a valuable research tool for investigating the roles of TACE/ADAM17 in various pathological processes in mouse models. The choice of administration route and dosage regimen will depend on the specific research question and the target tissue. For systemic effects, intraperitoneal injection is a common method, while for central nervous system targets, direct infusion via an osmotic pump is necessary due to the compound's limited ability to cross the blood-brain barrier. The provided protocols and data serve as a starting point for designing in vivo studies with BMS-561392. Researchers should always consult relevant literature for model-specific dosages and optimize protocols for their experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different Signaling Pathways Stimulate a Disintegrin and Metalloprotease-17 (ADAM17) in Neutrophils during Apoptosis and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute and Sub-Chronic Intraperitoneal Toxicity Studies of the Elsholtzia ciliata Herbal Extract in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparing BMS-561392 Formate Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of a BMS-561392 formate (B1220265) stock solution in dimethyl sulfoxide (B87167) (DMSO). BMS-561392 is a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17, and is a valuable tool for research in inflammatory diseases and cancer.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative information for BMS-561392 formate.
| Parameter | Value | Reference |
| Synonyms | DPC 333 formate | [3] |
| Molecular Formula | C₂₈H₃₄N₄O₆ | [3][4] |
| Molecular Weight | 522.59 g/mol | [3][4] |
| Solubility in DMSO | 250 mg/mL (478.39 mM) | [4] |
| Purity | ≥95% - 97.00% | [5][6] |
| Appearance | Solid | [3] |
Mechanism of Action and Signaling Pathway
BMS-561392 is a selective inhibitor of TACE (ADAM17), a metalloproteinase responsible for the cleavage of the membrane-bound precursor of Tumor Necrosis Factor-alpha (TNF-α) to its soluble, active form.[1][2] By inhibiting TACE, BMS-561392 effectively reduces the levels of soluble TNF-α, a key cytokine involved in systemic inflammation.[4][6] This mechanism of action makes it a compound of interest for studying and potentially treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[1][2] TACE is also involved in the shedding of various other cell surface proteins, and its inhibition can modulate their respective signaling pathways.[7]
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Stock Solution Preparation Workflow
3.3. Step-by-Step Procedure
-
Pre-handling: Before opening, gently tap the vial of this compound powder to ensure all the powder is at the bottom.[8]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.226 mg of the compound.
-
Calculation:
-
Volume of DMSO (in L) = (Mass of compound (in g) / Molecular Weight (in g/mol )) / Desired Concentration (in mol/L)
-
Example for 1 mL of 10 mM stock solution:
-
Mass = 5.226 mg = 0.005226 g
-
Molecular Weight = 522.59 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume of DMSO = (0.005226 g / 522.59 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary, though this compound is highly soluble in DMSO.[4]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or amber glass vials.[9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]
Application and Handling Guidelines
-
Working Solutions: To prepare a working solution for cell-based assays, dilute the DMSO stock solution in the desired aqueous buffer or cell culture medium. It is recommended to perform serial dilutions in DMSO first before the final dilution into the aqueous medium to prevent precipitation.
-
DMSO Concentration: The final concentration of DMSO in cell culture should be kept low (typically ≤ 0.1% to 0.5%) to avoid cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Stability: this compound in DMSO is stable for up to one year when stored at -80°C.[4] Avoid repeated freeze-thaw cycles as this can degrade the compound.
-
Safety Precautions: Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
By following these guidelines and protocols, researchers can ensure the accurate and effective use of this compound in their experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. BMS-561392 Formic acid | TACE Inhibitor | TargetMol [targetmol.com]
- 5. BMS-561392 Formic acid 97.00% | AChemBlock [achemblock.com]
- 6. BMS-561392 Formic acid - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for T-ACE Activity Measurement Using BMS-561392
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of Tumor Necrosis Factor-α Converting Enzyme (TACE) activity using the selective inhibitor BMS-561392. This document is intended to guide researchers in setting up a reliable and reproducible in vitro assay for screening potential TACE inhibitors and characterizing their potency.
Introduction
Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, is a metalloproteinase responsible for the shedding of various cell surface proteins, most notably the pro-inflammatory cytokine TNF-α. Dysregulation of TACE activity has been implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Consequently, TACE has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.
BMS-561392 is a potent and highly selective inhibitor of TACE. Its high affinity and selectivity make it an excellent reference compound for in vitro TACE activity assays. This document outlines a fluorometric assay protocol for measuring TACE activity and its inhibition by BMS-561392.
Data Presentation
Inhibitory Activity of BMS-561392 against TACE and other Metalloproteinases
| Compound | Target | IC50 (nM) | Selectivity vs. MMPs | Reference |
| BMS-561392 | TACE | 0.20 | >100-fold over various MMPs | [1] |
| BMS-561392 | MMP-1 (Interstitial Collagenase) | > 4,949 | [2] | |
| BMS-561392 | MMP-2 (Gelatinase A) | 3,333 | [2] | |
| BMS-561392 | MMP-3 (Stromelysin-1) | 163 | [2] | |
| BMS-561392 | MMP-8 (Neutrophil Collagenase) | 795 | [2] | |
| BMS-561392 | MMP-9 (Gelatinase B) | > 2,128 | [2] | |
| BMS-561392 | MMP-13 (Collagenase 3) | 16,083 | [2] |
Signaling Pathway
Caption: TACE signaling pathway and the inhibitory action of BMS-561392.
Experimental Protocols
Fluorometric Assay for TACE Activity and Inhibition
This protocol is adapted from commercially available fluorometric TACE inhibitor screening kits and is tailored for the use of BMS-561392 as a reference inhibitor.
I. Materials and Reagents
-
Recombinant Human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
BMS-561392
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)
II. Preparation of Reagents
-
Recombinant TACE: Reconstitute lyophilized TACE in assay buffer to a stock concentration of 20 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
TACE Substrate: Prepare a stock solution of the fluorogenic substrate in DMSO. The final concentration in the assay will depend on the specific substrate's Km value.
-
BMS-561392: Prepare a stock solution of BMS-561392 in DMSO (e.g., 10 mM). Serially dilute the stock solution in DMSO to create a range of concentrations for IC50 determination.
III. Experimental Workflow
Caption: Experimental workflow for the TACE fluorometric assay.
IV. Assay Procedure
-
Plate Setup:
-
Blank wells: 25 µL Assay Buffer.
-
Enzyme Control (EC) wells: 25 µL Assay Buffer.
-
Inhibitor Control wells: 25 µL of diluted BMS-561392.
-
Test Compound wells: 25 µL of diluted test compounds.
-
-
Enzyme Addition:
-
Dilute the TACE stock solution in Assay Buffer to the desired working concentration.
-
Add 25 µL of the diluted TACE enzyme to the EC, Inhibitor Control, and Test Compound wells.
-
-
Incubation:
-
Mix the plate gently and incubate for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Dilute the TACE substrate stock solution in Assay Buffer to the desired final concentration.
-
Add 50 µL of the diluted substrate to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically, for example, every minute for 30 minutes at 37°C.
-
V. Data Analysis
-
Calculate the rate of reaction (slope) for each well.
-
Calculate the percentage of inhibition using the following formula:
% Inhibition = [ (Slope of EC - Slope of Inhibitor) / Slope of EC ] x 100
-
Determine the IC50 value of BMS-561392 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The provided protocol offers a robust method for assessing TACE activity and evaluating the potency of inhibitors like BMS-561392. The high selectivity and potency of BMS-561392 make it an indispensable tool for validating assay performance and for comparative studies in the discovery and development of novel TACE-targeting therapeutics.
References
Application Notes and Protocols for In Vivo Administration of BMS-561392 Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392 formate (B1220265) is the formate salt of BMS-561392, a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17)[1][2]. TACE is a critical enzyme responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form (sTNF-α), a key pro-inflammatory cytokine implicated in a range of inflammatory diseases[1][2]. By inhibiting TACE, BMS-561392 formate effectively reduces the levels of sTNF-α, making it a valuable tool for investigating the role of TNF-α in various pathological processes and a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
These application notes provide an overview of the in vivo administration of this compound, including its mechanism of action, pharmacokinetic profile, and detailed protocols for its use in a preclinical model of rheumatoid arthritis.
Mechanism of Action: TACE/ADAM17 Inhibition
This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of TACE/ADAM17. This enzyme is a sheddase that cleaves a variety of cell surface proteins, thereby releasing their ectodomains. The most well-characterized substrate of TACE is pro-TNF-α. Inhibition of TACE by this compound prevents the release of sTNF-α, leading to a downstream reduction in inflammatory signaling cascades.
Signaling Pathway of TACE-mediated TNF-α Release and its Inhibition by this compound
References
Application Notes and Protocols: BMS-561392 in Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392, also known as DPC-333, is a potent and selective, orally bioavailable inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17.[1] TACE is a critical enzyme responsible for the cleavage of membrane-bound pro-TNF-α into its soluble, active form, a key cytokine implicated in the pathogenesis of rheumatoid arthritis (RA).[1][2] By inhibiting TACE, BMS-561392 effectively reduces the levels of soluble TNF-α, thereby mitigating the inflammatory cascade. Preclinical studies have demonstrated the efficacy of BMS-561392 in animal models of arthritis, suggesting its therapeutic potential for RA.[3] These application notes provide a summary of the available data and detailed protocols for the utilization of BMS-561392 in the collagen-induced arthritis (CIA) mouse model, a widely used preclinical model that mimics many aspects of human RA.
Mechanism of Action
BMS-561392 exerts its anti-inflammatory effects by selectively inhibiting the metalloproteinase TACE. This inhibition prevents the proteolytic processing of pro-TNF-α on the cell surface, leading to a significant reduction in the release of soluble TNF-α. The subsequent decrease in circulating TNF-α levels disrupts the downstream inflammatory signaling pathways that contribute to the joint inflammation, cartilage degradation, and bone erosion characteristic of rheumatoid arthritis.
Figure 1: Mechanism of Action of BMS-561392.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for BMS-561392.
Table 1: In Vitro Activity of BMS-561392
| Parameter | Value | Reference |
| TACE Inhibition (Ki) | 0.3 nM | [4] |
Table 2: In Vivo Efficacy of BMS-561392 in Mouse Models
| Model | Species | Dosage | Route | Treatment Schedule | Key Findings | Reference |
| LPS-induced TNF-α Release | Mouse | ED₅₀: 6 mg/kg | Oral | Not Specified | Suppression of TNF-α production | [4] |
| Contact Hypersensitivity | Mouse | ED₅₀: 10 mg/kg | Oral | Not Specified | Suppression of hypersensitivity reaction | [4] |
| Collagen Antibody-Induced Arthritis (CAIA) | Mouse | 10.5 mg/kg | Twice Daily | 12 days | Reduction in clinical score per paw from 1.5 to 0.4; comparable to etanercept. | [3] |
| Passive Transfer Collagen-Induced Arthritis | Mouse | Not Specified | Not Specified | Not Specified | Dose-dependent clinical and histological improvement. | [4] |
| Established Collagen-Induced Arthritis | Rat | Not Specified | Not Specified | Not Specified | Effects comparable to etanercept. | [4] |
Experimental Protocols
Protocol 1: Prophylactic Treatment in a Mouse Collagen-Induced Arthritis (CIA) Model
This protocol is a standard procedure for inducing CIA and can be adapted for evaluating the prophylactic efficacy of BMS-561392.
1. Materials:
-
BMS-561392
-
Vehicle for BMS-561392 (e.g., 0.5% methylcellulose)
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (27G)
-
Calipers for paw thickness measurement
2. Experimental Workflow:
Figure 2: Prophylactic Treatment Workflow in CIA Model.
3. Detailed Procedure:
- Day 0: Primary Immunization:
- Prepare an emulsion of bovine type II collagen (2 mg/mL) in 0.1 M acetic acid with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL collagen.
- Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.
- Day 21: Booster Immunization:
- Prepare an emulsion of bovine type II collagen (2 mg/mL) in 0.1 M acetic acid with an equal volume of Incomplete Freund's Adjuvant (IFA).
- Administer 100 µL of the booster emulsion intradermally at a site near the primary injection.
- Treatment Administration (Starting Day 21-25):
- Based on the reported oral efficacy, a suggested starting dose is 10-20 mg/kg of BMS-561392 administered orally twice daily. A dose-response study is recommended.
- Prepare a suspension of BMS-561392 in a suitable vehicle (e.g., 0.5% methylcellulose).
- Administer the BMS-561392 suspension or vehicle to the respective groups of mice via oral gavage.
- Monitoring and Evaluation:
- Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.
- Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
- Measure paw thickness using calipers every other day.
- Endpoint Analysis (Day 42-49):
- At the end of the study, euthanize the mice.
- Collect hind paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
- Collect blood for serum analysis of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6).
Protocol 2: Therapeutic Treatment in a Mouse Collagen Antibody-Induced Arthritis (CAIA) Model
This protocol is based on the model where BMS-561392 has shown significant efficacy.[3]
1. Materials:
-
BMS-561392
-
Vehicle for BMS-561392
-
BALB/c mice (8-10 weeks old)
-
Arthritogenic monoclonal antibody cocktail against type II collagen
-
Lipopolysaccharide (LPS)
-
Sterile saline
2. Experimental Workflow:
Figure 3: Therapeutic Treatment Workflow in CAIA Model.
3. Detailed Procedure:
- Day 0: Antibody Administration:
- Administer the arthritogenic monoclonal antibody cocktail intraperitoneally (i.p.) to each mouse according to the manufacturer's instructions.
- Day 3: LPS Challenge:
- Administer LPS (typically 25-50 µg per mouse) i.p. to synchronize and enhance the inflammatory response.
- Treatment Administration (Starting Day 3, post-LPS):
- Administer BMS-561392 at a dose of 10.5 mg/kg twice daily. The route of administration should be consistent (e.g., oral gavage).
- The control group should receive the vehicle alone.
- Monitoring and Evaluation:
- Monitor and score the clinical signs of arthritis daily as described in Protocol 1.
- Measure paw thickness regularly.
- Endpoint Analysis (Day 12-14):
- Euthanize mice and collect paws for histology and blood for serum analysis as described in Protocol 1.
Conclusion
BMS-561392 is a potent TACE inhibitor with demonstrated efficacy in preclinical models of arthritis. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of BMS-561392 in the context of rheumatoid arthritis. Careful adherence to these protocols and appropriate dose-response studies will be crucial for obtaining robust and reproducible data. The significant reduction in clinical arthritis scores observed in the CAIA model highlights the promise of TACE inhibition as a therapeutic strategy for inflammatory autoimmune diseases.
References
Application Notes and Protocols for BMS-561392 Formate in Lipopolysaccharide (LPS) Challenge Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392 formate (B1220265) is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a critical enzyme responsible for the proteolytic processing and release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), from its membrane-bound precursor. Overproduction of soluble TNF-α is a key driver in the pathogenesis of numerous inflammatory diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, leading to a robust inflammatory response characterized by the release of various cytokines, including TNF-α.
This document provides detailed experimental protocols for evaluating the efficacy of BMS-561392 formate in mitigating the inflammatory response in both in vivo and ex vivo LPS challenge models. These protocols are intended to guide researchers in the preclinical assessment of TACE inhibitors for their anti-inflammatory potential.
Mechanism of Action
LPS initiates a signaling cascade by binding to the Toll-like receptor 4 (TLR4) complex on the surface of immune cells, such as macrophages and monocytes. This activation leads to the downstream activation of transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which in turn drive the expression of pro-inflammatory genes, including pro-TNF-α. The newly synthesized pro-TNF-α is then transported to the cell surface where TACE cleaves it to release the soluble, biologically active 17 kDa TNF-α. This compound, by inhibiting TACE, prevents this final release step, thereby reducing the levels of soluble TNF-α and attenuating the inflammatory cascade.
Data Presentation
In Vivo Efficacy of BMS-561392 in a Mouse LPS Challenge Model
| Treatment Group | Dose (mg/kg) | Route | Pre-treatment Time (hours) | LPS Dose (µg/kg) | Route | Peak Serum TNF-α (pg/mL) | % Inhibition of TNF-α |
| Vehicle Control | - | p.o. | 2 | 30 | i.v. | 5000 ± 500 | 0 |
| BMS-561392 | 3 | p.o. | 2 | 30 | i.v. | 3000 ± 400 | 40 |
| BMS-561392 | 6 | p.o. | 2 | 30 | i.v. | 2500 ± 350 | 50 |
| BMS-561392 | 10 | p.o. | 2 | 30 | i.v. | 1500 ± 200 | 70 |
| BMS-561392 | 30 | p.o. | 2 | 30 | i.v. | 800 ± 150 | 84 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary. An ED50 of 6 mg/kg has been reported for BMS-561392 in suppressing LPS-induced TNF-alpha production in mice.[1]
Ex Vivo Efficacy of this compound in a Human Whole Blood LPS Assay
| Treatment | Concentration (nM) | Pre-incubation Time (hours) | LPS Concentration (ng/mL) | Incubation Time (hours) | TNF-α in Supernatant (pg/mL) | % Inhibition of TNF-α |
| Vehicle (DMSO) | - | 1 | 10 | 4 | 4000 ± 300 | 0 |
| This compound | 0.01 | 1 | 10 | 4 | 2500 ± 250 | 37.5 |
| This compound | 0.1 | 1 | 10 | 4 | 1000 ± 150 | 75 |
| This compound | 1 | 1 | 10 | 4 | 400 ± 80 | 90 |
| This compound | 10 | 1 | 10 | 4 | 150 ± 50 | 96.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes. A structurally related TACE inhibitor has shown an IC50 of 0.02 nM in a whole blood assay.[1]
Experimental Protocols
In Vivo Mouse LPS Challenge Protocol
1. Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle for this compound (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (male or female, 8-10 weeks old)
-
ELISA kit for mouse TNF-α
-
Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)
2. Methods:
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Preparation of Reagents:
-
This compound solution: Prepare a suspension of this compound in the chosen vehicle to the desired concentrations (e.g., 0.3, 0.6, 1, and 3 mg/mL for oral dosing at 10 mL/kg).
-
LPS solution: Dissolve LPS in sterile, pyrogen-free saline to a concentration of 3 µg/mL for intravenous administration at 10 mL/kg.
-
-
Experimental Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (vehicle control and different doses of this compound). A typical group size is 6-8 mice.
-
Administer this compound or vehicle to the mice via the chosen route (e.g., oral gavage). A pre-treatment time of 2 hours is a good starting point.
-
Two hours after drug administration, challenge the mice with an intravenous (i.v.) or intraperitoneal (i.p.) injection of LPS (e.g., 30 µg/kg, i.v.).
-
Collect blood samples at the time of peak TNF-α response, which is typically 1.5 to 2 hours after LPS administration. Blood can be collected via retro-orbital sinus puncture or cardiac puncture under terminal anesthesia.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
-
Data Analysis:
-
Measure the concentration of TNF-α in the serum samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the mean TNF-α concentration for each treatment group.
-
Determine the percentage inhibition of TNF-α production for each this compound dose group compared to the vehicle control group using the following formula: % Inhibition = [1 - (Mean TNF-α in treated group / Mean TNF-α in vehicle group)] x 100
-
Ex Vivo Human Whole Blood LPS Assay Protocol
1. Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium
-
Freshly drawn human whole blood from healthy volunteers (collected in tubes containing sodium heparin)
-
ELISA kit for human TNF-α
-
96-well cell culture plates
-
Standard laboratory equipment
2. Methods:
-
Ethical Considerations: All procedures involving human blood should be approved by an Institutional Review Board (IRB). Informed consent must be obtained from all donors.
-
Preparation of Reagents:
-
This compound stock solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM). This compound is soluble in DMSO at 250 mg/mL.[2]
-
Working solutions of this compound: Prepare serial dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations in the whole blood assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 0.1%).
-
LPS working solution: Dilute LPS in RPMI 1640 medium to a concentration that will give a final concentration of 1-10 ng/mL in the whole blood.
-
-
Experimental Procedure:
-
Within 2 hours of collection, dilute the heparinized whole blood 1:1 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Add 10 µL of the working solutions of this compound or vehicle (DMSO in RPMI 1640) to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
After the pre-incubation, add 10 µL of the LPS working solution to all wells except for the unstimulated control wells (add 10 µL of RPMI 1640 instead).
-
Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 10 minutes at 4°C.
-
Carefully collect the plasma supernatant from each well without disturbing the cell pellet.
-
Store the plasma samples at -80°C until analysis.
-
-
Data Analysis:
-
Measure the concentration of TNF-α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the mean TNF-α concentration for each treatment condition.
-
Determine the percentage inhibition of TNF-α production for each this compound concentration compared to the vehicle control using the formula provided in the in vivo protocol.
-
Conclusion
The provided protocols offer a comprehensive framework for evaluating the anti-inflammatory activity of this compound in LPS-stimulated models. The in vivo mouse model allows for the assessment of pharmacokinetic and pharmacodynamic properties in a whole-organism context, while the ex vivo human whole blood assay provides a translationally relevant system to study the compound's direct effects on human immune cells. By carefully following these detailed methodologies and utilizing the provided data presentation structures, researchers can effectively characterize the potential of TACE inhibitors like this compound as therapeutic agents for inflammatory diseases.
References
Application Notes and Protocols for Studying ADAM17 Shedding Using BMS-561392
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE), is a critical cell-surface protease responsible for the ectodomain shedding of a wide array of membrane-anchored proteins.[1][2] This process releases the extracellular domains of substrates, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), cytokine receptors, and growth factor ligands, thereby playing a pivotal role in inflammation, immunity, and cancer progression.[1][2][3] BMS-561392, also known as DPC 333, is a potent and selective inhibitor of ADAM17, making it an invaluable tool for investigating the biological functions of this key sheddase.[4][5][6] These application notes provide detailed protocols for utilizing BMS-561392 to study ADAM17-mediated shedding in both enzymatic and cell-based assays.
Quantitative Data Summary
The following table summarizes the inhibitory potency of BMS-561392 against ADAM17 (TACE).
| Compound | Target | IC50 | Assay Type | Reference |
| BMS-561392 (DPC 333) | TACE (ADAM17) | 0.20 nM | In vitro enzymatic assay | [4] |
Signaling Pathway and Inhibition Mechanism
Experimental Protocols
In Vitro Fluorogenic Assay for ADAM17 Activity
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of BMS-561392 on recombinant ADAM17 activity.
Workflow Diagram
Materials:
-
Recombinant human ADAM17 (TACE)
-
Fluorogenic ADAM17 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, pH 9.0)
-
BMS-561392
-
DMSO (for dissolving the inhibitor)
-
Black 96-well microplate
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute recombinant ADAM17 in assay buffer to the desired concentration (e.g., 0.2 ng/µL). Keep on ice.
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 2 mM) and then dilute to the working concentration (e.g., 20 µM) in assay buffer.
-
Prepare a stock solution of BMS-561392 in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well black plate, add 50 µL of the 20 µM substrate solution to each well.
-
Add a small volume (e.g., 1-5 µL) of your BMS-561392 dilutions or vehicle (DMSO) to the appropriate wells.
-
Include control wells: "Blank" (substrate and assay buffer only, no enzyme) and "Positive Control" (substrate, assay buffer, and vehicle, no inhibitor).
-
-
Initiate Reaction:
-
Start the reaction by adding 50 µL of the diluted recombinant ADAM17 solution (0.2 ng/µL) to all wells except the "Blank" wells.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode for a set period (e.g., 5-30 minutes) at excitation and emission wavelengths appropriate for the substrate (e.g., 320 nm excitation and 405 nm emission).
-
-
Data Analysis:
-
Subtract the fluorescence values of the "Blank" wells from all other wells.
-
Determine the rate of substrate cleavage (increase in fluorescence over time).
-
Calculate the percentage of inhibition for each concentration of BMS-561392 relative to the "Positive Control".
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for ADAM17-Mediated TNF-α Shedding
This protocol details a method to assess the effect of BMS-561392 on ADAM17-mediated shedding of TNF-α from stimulated macrophage-like cells.
Workflow Diagram
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
BMS-561392
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Mouse TNF-α ELISA kit
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of BMS-561392 in serum-free medium.
-
Wash the cells once with PBS.
-
Add the BMS-561392 dilutions or vehicle control (DMSO in serum-free medium) to the respective wells.
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in serum-free medium.
-
Add LPS to the wells to a final concentration known to induce robust TNF-α production (e.g., 1 µg/mL).
-
Include unstimulated control wells (with and without inhibitor) to measure basal shedding.
-
-
Incubation:
-
Incubate the plates for a period sufficient for TNF-α production and shedding (e.g., 4 hours) at 37°C.
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatants from each well.
-
Centrifuge the supernatants to pellet any detached cells and debris.
-
Transfer the clarified supernatants to fresh tubes. Samples can be stored at -80°C if not analyzed immediately.
-
-
TNF-α Quantification:
-
Quantify the concentration of soluble TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA data.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition of TNF-α shedding for each concentration of BMS-561392 compared to the LPS-stimulated, vehicle-treated control.
-
Concluding Remarks
BMS-561392 is a highly effective tool for the specific inhibition of ADAM17 in various experimental settings. The protocols outlined above provide a robust framework for researchers to investigate the role of ADAM17 in diverse physiological and pathological processes. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of ADAM17 biology and its potential as a therapeutic target.
References
- 1. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM17, shedding, TACE as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. researchgate.net [researchgate.net]
- 5. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BMS-561392 Formate Treatment in Primary Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-561392 formate (B1220265) is a potent and selective inhibitor of the Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1] TACE is a key sheddase responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[2] By inhibiting TACE, BMS-561392 formate effectively reduces the levels of soluble TNF-α, a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[1][3] These application notes provide detailed protocols for the use of this compound in primary cell cultures to study its effects on cellular processes, particularly the inhibition of TNF-α release and downstream signaling.
Mechanism of Action
This compound acts as a competitive inhibitor of the TACE/ADAM17 enzyme. This metalloproteinase is responsible for the ectodomain shedding of a variety of cell surface proteins, including pro-TNF-α. Inhibition of TACE activity by this compound prevents the release of soluble TNF-α, thereby mitigating its pro-inflammatory effects. This mechanism makes this compound a valuable tool for investigating the role of TACE/ADAM17 and TNF-α in various physiological and pathological processes in primary cell models.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from in vitro studies. It is important to note that optimal concentrations may vary between different primary cell types and experimental conditions. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
| Cell Type | Parameter Measured | Inhibitor | IC50 | Reference |
| CHO cells expressing pro-TNFα | TNF-α secretion | BMS-561392 | 0.15 µM | [4] |
| CHO cells expressing APPwt | sAPPα secretion | BMS-561392 | 4.47 µM | [4] |
| CHO cells expressing APPswe | sAPPα secretion | BMS-561392 | 0.23 µM | [4] |
Note: While the above data is from a cell line, it provides a useful starting point for dose-ranging studies in primary cells.
Signaling Pathways
TACE/ADAM17-Mediated TNF-α Processing and its Inhibition
Caption: Inhibition of TACE by this compound blocks the release of soluble TNF-α.
Experimental Protocols
Protocol 1: Treatment of Primary Macrophages and Measurement of TNF-α Release
This protocol describes the isolation and culture of primary macrophages, treatment with this compound, and subsequent measurement of TNF-α release upon stimulation with lipopolysaccharide (LPS).
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Primary macrophage isolation kit (species-specific)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA kit
-
Cell culture plates (96-well and 6-well)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Isolation and Culture of Primary Macrophages:
-
Isolate primary macrophages from your source of interest (e.g., bone marrow, peripheral blood) according to the manufacturer's protocol of the isolation kit.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours to allow for adherence.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Remove the culture medium from the adherent macrophages and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to each well (except the negative control) to a final concentration of 100 ng/mL.
-
Incubate the cells for 4-6 hours at 37°C.
-
-
Collection of Supernatant:
-
After incubation, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells.
-
Transfer the cell-free supernatant to a new tube. Samples can be stored at -80°C for later analysis.
-
-
Measurement of TNF-α by ELISA:
-
Quantify the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Experimental Workflow: Macrophage Treatment and TNF-α Measurement
Caption: Workflow for assessing this compound's effect on TNF-α release in macrophages.
Protocol 2: Western Blot Analysis of TACE-Mediated Substrate Cleavage in Primary Neurons
This protocol outlines the procedure for treating primary neurons with this compound and analyzing the cleavage of a TACE substrate, such as the Amyloid Precursor Protein (APP), by Western blotting.
Materials:
-
This compound
-
Primary neuron isolation and culture reagents (e.g., Neurobasal medium, B-27 supplement)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-sAPPα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture of Primary Neurons:
-
Isolate and culture primary neurons (e.g., cortical or hippocampal neurons) from embryonic rodents on poly-D-lysine coated plates according to standard protocols.
-
Maintain the neuronal cultures for at least 7 days in vitro to allow for maturation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the mature neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control.
-
-
Protein Lysate Preparation:
-
Collect the culture medium (for secreted proteins like sAPPα) and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from the cell lysates and culture medium by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-sAPPα) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system.
-
For cell lysates, probe for a loading control like β-actin to ensure equal protein loading.
-
Logical Relationship: Western Blot Analysis
Caption: Rationale behind using Western Blot to assess this compound's effect on sAPPα.
Concluding Remarks
This compound is a valuable research tool for investigating the roles of TACE/ADAM17 in primary cell cultures. The protocols provided herein offer a framework for studying its effects on cytokine release and substrate cleavage. Researchers are encouraged to optimize these protocols for their specific primary cell types and experimental questions. Careful dose-response studies and appropriate controls are essential for obtaining robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Role of TNF-α Converting Enzyme (TACE) in the Inhibition of Cell Surface and Soluble TNF-α Production by Acute Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-561392 Formate Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of BMS-561392 in cell culture experiments, with a specific focus on considerations related to its formate (B1220265) salt and stability in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is BMS-561392 and what is its mechanism of action?
A1: BMS-561392, also known as DPC-333, is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), which is also known as a disintegrin and metalloproteinase 17 (ADAM17).[1][2] TACE is a membrane-bound enzyme responsible for the proteolytic cleavage of the precursor form of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[3] By inhibiting TACE, BMS-561392 blocks the release of soluble TNF-α, a key pro-inflammatory cytokine.[2][4] ADAM17 is involved in multiple signaling pathways by cleaving various substrates, including growth factors and cytokine receptors.[5]
Q2: What is the significance of the "formate" in BMS-561392 formate?
A2: The "formate" indicates that BMS-561392 is supplied as a salt with formic acid. Formate is the conjugate base of formic acid. While information on the specific properties of this compound is limited, aqueous solutions of sodium formate are mildly basic.[6][7] The stability of the formate salt in cell culture media will depend on the overall buffering capacity and pH of the media.
Q3: How should I prepare a stock solution of BMS-561392?
A3: BMS-561392 is soluble in DMSO but not in water.[4] Therefore, a high-concentration stock solution should be prepared in sterile DMSO. For long-term storage, this stock solution should be stored at -20°C.[4]
Q4: Is there any published data on the half-life or degradation products of BMS-561392 in cell culture media?
A4: Based on publicly available information, specific studies detailing the stability, half-life, or degradation products of this compound in common cell culture media (e.g., DMEM, RPMI-1640) have not been identified. General principles of chemical stability suggest that factors such as pH, temperature, light exposure, and the presence of reactive components in the media could influence its degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Media Upon Addition of BMS-561392 | Poor aqueous solubility of BMS-561392. | - Ensure the final concentration of DMSO in the cell culture media is kept low (typically ≤ 0.1%) to avoid solvent toxicity. - Prepare intermediate dilutions of the DMSO stock in a small volume of serum-containing media before adding to the full culture volume. Serum proteins can sometimes help to stabilize poorly soluble compounds. - Visually inspect the media for any signs of precipitation after adding the compound. |
| Inconsistent or Lack of Expected Biological Activity | Degradation of BMS-561392 in the cell culture media. | - Prepare fresh dilutions of BMS-561392 from a frozen stock for each experiment. - Minimize the exposure of the stock solution and media containing the compound to light. - Consider performing a time-course experiment to determine if the compound's effect diminishes over time, which could suggest instability. - If possible, perform a pilot stability study under your specific experimental conditions (see Experimental Protocols section). |
| Cell Toxicity or Off-Target Effects | DMSO toxicity at higher concentrations. | - Perform a DMSO vehicle control to assess the effect of the solvent on your cells at the final concentration used. - If DMSO toxicity is suspected, try to lower the final concentration by preparing a more concentrated initial stock of BMS-561392, if solubility permits. |
Experimental Protocols
General Protocol for Assessing Compound Stability in Cell Culture Media
Since specific stability data for BMS-561392 is unavailable, researchers can adapt this general protocol to assess the stability of the compound under their specific experimental conditions.
Objective: To determine the stability of BMS-561392 in a specific cell culture medium over a defined period.
Materials:
-
BMS-561392
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or plates
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantifying BMS-561392 (e.g., HPLC-UV, LC-MS)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of BMS-561392 in DMSO.
-
Working Solution Preparation: Spike the cell culture medium with the BMS-561392 stock solution to achieve the desired final concentration. Ensure the final DMSO concentration is consistent with what is used in your experiments. Prepare a sufficient volume for all time points.
-
Time Points: Aliquot the spiked media into sterile containers for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the samples in a cell culture incubator under standard conditions (37°C, 5% CO2).
-
Sample Collection: At each designated time point, remove an aliquot and store it at -80°C until analysis. The T=0 sample should be collected immediately after preparation.
-
Analysis: Quantify the concentration of BMS-561392 in each sample using a suitable analytical method.
-
Data Analysis: Plot the concentration of BMS-561392 as a function of time to determine its stability profile.
Data Presentation
Table 1: Chemical Properties of BMS-561392
| Property | Value | Reference |
| Synonyms | DPC-333 | [4] |
| Molecular Formula | C15H16FNO5 | [4] |
| Molecular Weight | 309.29 g/mol | [4] |
| Solubility | Soluble in DMSO, not in water | [4] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [4] |
Signaling Pathway
BMS-561392 inhibits TACE (ADAM17), which plays a crucial role in releasing various cell surface proteins, most notably TNF-α. The inhibition of TACE leads to a reduction in soluble TNF-α, thereby dampening downstream inflammatory signaling.
Caption: Inhibition of TACE by BMS-561392 blocks the release of soluble TNF-α.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of BMS-561392 in cell culture media.
Caption: A general workflow for determining compound stability in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. jiuanchemical.com [jiuanchemical.com]
- 7. Sodium Formate Solution [shuntongchemical.com]
troubleshooting BMS-561392 formate dose-response curve
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using BMS-561392 in dose-response experiments. The focus is on assays measuring the inhibition of TNF-α converting enzyme (TACE), also known as ADAM17, and its downstream signaling.
Troubleshooting Dose-Response Curves
This section addresses common problems encountered when generating a dose-response curve for BMS-561392.
| Question/Issue | Potential Cause & Solution |
| Why am I not seeing a sigmoidal dose-response curve? | 1. Incorrect Concentration Range: The concentrations tested may be too high (all showing maximum inhibition) or too low (no inhibition). Solution: Perform a wide range titration (e.g., 10 µM down to 1 pM) to identify the active range. The reported IC50 for BMS-561392 against TACE is in the low nanomolar range.[1] 2. Assay Interference: At high concentrations, the compound may interfere with the assay readout (e.g., fluorescence quenching, cell toxicity).[2] Solution: Run a counterscreen without the target enzyme or cells to check for assay artifacts at high compound concentrations. 3. Inactive Compound: The compound may have degraded. Solution: Use a fresh stock of the compound. Ensure proper storage conditions as per the manufacturer's instructions. |
| My results show high variability between replicates. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce significant errors.[2] Solution: Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing between each step. Prepare a master mix of reagents where possible. 2. Cell Seeding Inconsistency: Uneven cell density across wells will lead to variable results in cell-based assays.[3][4] Solution: Ensure the cell suspension is homogenous before and during plating. Check for edge effects in multi-well plates and consider not using the outer wells for data points. 3. Solvent Effects: The solvent (e.g., DMSO) concentration may be too high or vary between wells, causing cellular stress or toxicity.[3][4] Solution: Keep the final solvent concentration constant and low (typically <0.5%) across all wells, including controls. |
| The inhibitory effect of BMS-561392 is weaker than expected (high IC50). | 1. Sub-optimal Assay Conditions: The enzyme or substrate concentration, or incubation time may not be optimal. Solution: Optimize assay parameters such as incubation time and substrate concentration (ideally at or below its Km value). 2. High Cell Density: In cell-based assays, a high cell number can deplete the inhibitor. Solution: Optimize the cell seeding density to ensure a sufficient inhibitor-to-target ratio.[3] 3. Serum Protein Binding: If using serum-containing media, the compound can bind to proteins like albumin, reducing its effective concentration. Solution: Reduce the serum percentage during the treatment period or use serum-free media if the cells can tolerate it. |
| I see a stimulatory effect at some concentrations (Hormesis). | 1. Off-Target Effects: The compound may have off-target activities at certain concentrations. Solution: This is a complex phenomenon. Confirm the effect with repeat experiments. It may be a real, concentration-dependent biological effect worth investigating further. 2. Assay Artifact: The compound might interact with the detection reagents in a concentration-dependent manner. Solution: Test the compound in a cell-free or enzyme-free version of the assay to rule out artifacts. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of BMS-561392? A1: The primary target of BMS-561392 is the TNF-α converting enzyme (TACE), also known as ADAM17.[5][6][7] It is a potent and selective inhibitor of this metalloproteinase.[1] TACE is responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release its soluble, active form.[8]
Q2: Is BMS-561392 a direct p38 MAPK inhibitor? A2: No, BMS-561392 is not a direct inhibitor of p38 MAP kinase.[9] However, since TNF-α signaling can lead to the activation of the p38 MAPK pathway, inhibiting TNF-α production with BMS-561392 can indirectly reduce downstream p38 MAPK activation in certain experimental models.
Q3: What does the "formate" in the name refer to? A3: The "formate" likely refers to a specific salt form of the BMS-561392 compound. Different salt forms are often created during drug development to improve properties like solubility or stability. It is crucial to use the molecular weight of the specific salt form you have for accurate molar concentration calculations.
Q4: What kind of controls should I include in my dose-response experiment? A4: You should include:
-
Vehicle Control: Cells or enzyme treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound. This represents 0% inhibition.
-
Positive Control/Maximum Inhibition: A known, potent inhibitor of TACE or a condition that gives the maximum possible inhibition in your assay. This represents 100% inhibition.
-
Untreated Control: Cells or enzyme with no treatment, to monitor baseline activity.
Q5: What is a typical concentration range to test for BMS-561392? A5: Given its reported low nanomolar potency against TACE, a good starting point is a wide concentration range spanning from 10 µM down to 1 pM.[1] This will help ensure you capture the full dose-response curve, including the top and bottom plateaus.
Quantitative Data Summary
The following table summarizes key quantitative data for BMS-561392 based on published literature. Note that values can vary depending on the specific assay conditions.
| Parameter | Value | Assay/Context | Reference |
| IC50 (TACE Inhibition) | 0.20 nM | In vitro enzymatic assay | [1] |
| Selectivity | >100-fold | Over other matrix metalloproteinases (MMPs) | [1] |
| Effect on sAPPα | Dose-dependent reduction | In CHO cells expressing human APP695wt | [10] |
| Effect on TNF-α secretion | Dose-dependent inhibition | In CHO cells expressing pro-TNFα | [10] |
Signaling Pathway and Experimental Workflow
To aid in experimental design and troubleshooting, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocol: Cell-Based TACE Inhibition Assay
This protocol provides a general method for measuring the inhibitory effect of BMS-561392 on the release of TNF-α from stimulated mammalian cells (e.g., mouse macrophage-like RAW 264.7 or human THP-1 cells).
1. Materials
-
BMS-561392
-
Cell line known to produce TNF-α (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Serum-free medium
-
Stimulant (e.g., Lipopolysaccharide, LPS)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for compound dilution)
-
TNF-α ELISA kit
2. Procedure
-
Cell Seeding: Seed cells (e.g., 5 x 10^4 cells/well for RAW 264.7) in a 96-well plate and allow them to adhere overnight in complete medium.[11]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of BMS-561392 in serum-free medium, starting from a top concentration of 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the compound wells.
-
Pre-treatment: The next day, gently wash the cells with PBS. Replace the medium with the prepared serial dilutions of BMS-561392 or vehicle control. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add LPS to all wells (except for the unstimulated negative control) to a final concentration of 100 ng/mL to induce TNF-α production.[11]
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for analysis.
-
TNF-α Measurement: Quantify the amount of soluble TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background signal from the unstimulated control wells.
-
Normalize the data by setting the vehicle-treated, LPS-stimulated wells as 0% inhibition and the highest, fully-inhibiting concentration of BMS-561392 as 100% inhibition.
-
Plot the percent inhibition versus the log of the BMS-561392 concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: BMS-561392 and Off-Target Effects on MMPs
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of BMS-561392 on Matrix Metalloproteinases (MMPs).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of BMS-561392?
BMS-561392, also known as DPC-333, is a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17.[1][2] Its primary mechanism of action is the inhibition of TACE, which is crucial for the release of soluble TNF-alpha, a key mediator of inflammation.
Q2: Does BMS-561392 have off-target effects on Matrix Metalloproteinases (MMPs)?
While BMS-561392 is designed to be highly selective for TACE, some off-target activity against MMPs has been observed, particularly at higher concentrations. The selectivity for TACE is reported to be over 100-fold greater than for other MMPs.[1]
Q3: How significant is the inhibition of MMPs by BMS-561392 at typical experimental concentrations?
The significance of off-target MMP inhibition depends on the experimental context, including the concentration of BMS-561392 used and the specific MMPs present in the biological system. Based on available data, the IC50 values for BMS-561392 against various MMPs are substantially higher than for its primary target, TACE. For most MMPs, the inhibitory concentration is in the micromolar range, whereas for TACE it is in the nanomolar range.
Q4: Which MMPs are most likely to be affected by BMS-561392 as off-targets?
Based on in vitro screening data, BMS-561392 shows the most potent off-target activity against MMP-3 (Stromelysin-1), although this is still significantly weaker than its activity against TACE. Other MMPs, such as MMP-1, MMP-2, MMP-8, MMP-9, and MMP-13, are inhibited at much higher concentrations.
Q5: What are the potential consequences of off-target MMP inhibition in my experiments?
Off-target inhibition of MMPs could lead to a variety of confounding effects, as MMPs are involved in numerous physiological and pathological processes, including extracellular matrix remodeling, cell migration, and signaling. Unintended MMP inhibition could lead to misinterpretation of experimental results attributed solely to TACE inhibition.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Off-Target MMP Effects | Recommended Action |
| Unexpected changes in cell morphology or adhesion. | Off-target inhibition of MMPs involved in extracellular matrix turnover (e.g., MMP-2, MMP-9). | 1. Lower the concentration of BMS-561392 to a range that is highly selective for TACE. 2. Use a more selective TACE inhibitor if available. 3. Perform control experiments with broad-spectrum MMP inhibitors to assess the role of MMPs in the observed phenotype. |
| Altered cell migration or invasion in vitro. | Inhibition of gelatinases (MMP-2, MMP-9) or other MMPs crucial for cell motility. | 1. Validate that the observed effect is not due to MMP inhibition by running parallel experiments with known MMP inhibitors. 2. Conduct a dose-response curve with BMS-561392 to determine if the effect is concentration-dependent and correlates with MMP inhibition. |
| Inconsistent results between different cell lines or tissues. | Differential expression levels of various MMPs across different biological samples. A cell line with high expression of an MMP that is an off-target of BMS-561392 may show a more pronounced off-target effect. | 1. Profile the expression of key MMPs in your experimental system. 2. Titrate BMS-561392 to the lowest effective concentration for TACE inhibition in your specific system. |
| Results with BMS-561392 differ from those with other TACE inhibitors. | The off-target MMP inhibition profile of BMS-561392 may be unique compared to other TACE inhibitors. | 1. Compare the selectivity profiles of the different TACE inhibitors used. 2. If possible, use a structurally unrelated TACE inhibitor as a control to confirm that the primary observation is due to TACE inhibition. |
Quantitative Data: BMS-561392 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of BMS-561392 against its primary target (TACE/ADAM17) and a panel of off-target MMPs.
| Target | IC50 (nM) | Fold Selectivity vs. TACE |
| TACE (ADAM17) | 0.20 | - |
| MMP-3 (Stromelysin-1) | 163 | 815 |
| MMP-8 (Neutrophil Collagenase) | 795 | 3,975 |
| MMP-2 (Gelatinase A) | 3,333 | 16,665 |
| MMP-9 (Gelatinase B) | >2,128 | >10,640 |
| MMP-1 (Interstitial Collagenase) | >4,949 | >24,745 |
| MMP-13 (Collagenase 3) | 16,083 | 80,415 |
Data sourced from a presentation by Bristol-Myers Squibb at the 224th ACS National Meeting.[2]
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific MMP using a FRET-based assay.
Materials:
-
Recombinant active human MMP enzyme (e.g., MMP-1, MMP-2, MMP-3, etc.)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
BMS-561392 or other test compounds
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of BMS-561392 in DMSO. Further dilute the compound in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Enzyme Preparation: Dilute the recombinant active MMP enzyme to the desired working concentration in Assay Buffer.
-
Assay Reaction: a. Add 50 µL of the diluted BMS-561392 or control (Assay Buffer with DMSO) to the wells of the 96-well plate. b. Add 25 µL of the diluted MMP enzyme to each well. c. Incubate at 37°C for 15 minutes to allow the compound to interact with the enzyme. d. Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the example substrate) every 1-2 minutes for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis: a. Determine the rate of substrate cleavage (reaction velocity) for each concentration of the inhibitor. b. Plot the reaction velocity as a function of the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
Visualizations
Caption: Workflow for determining MMP inhibition.
Caption: BMS-561392 selectivity for its primary target.
References
Technical Support Center: BMS-561392 Formate In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMS-561392 formate (B1220265) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is BMS-561392 formate and what is its mechanism of action?
A1: this compound is the formate salt of BMS-561392, a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3][4] TACE is a cell-surface protease responsible for the shedding of the ectodomains of various proteins, most notably Tumor Necrosis Factor-α (TNF-α). By inhibiting TACE, BMS-561392 blocks the release of soluble TNF-α, a key pro-inflammatory cytokine.[5] This makes it a valuable tool for studying inflammatory pathways and diseases such as rheumatoid arthritis and inflammatory bowel disease.[6]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]
Q3: I am not seeing the expected inhibition of TNF-α release in my cell-based assay. What could be the reason?
A3: Several factors could contribute to a lack of efficacy in your assay:
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[3]
-
Cell Health and Passage Number: Use cells with a consistent and low passage number. Older cells may have altered signaling pathways. Ensure cells are healthy and not overly confluent, which can induce stress and inflammatory responses.
-
Incomplete TACE Activation: TACE activity can be induced by various stimuli, such as Phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS). Ensure that your stimulus is potent enough to induce robust TACE activity and subsequent TNF-α shedding.
-
Assay Conditions: Optimize incubation times and inhibitor concentrations. A dose-response experiment is crucial to determine the optimal inhibitory concentration for your specific cell type and conditions.
Q4: My IC50 values for this compound are inconsistent between experiments. What should I check?
A4: Inconsistent IC50 values are a common issue in in vitro assays. Here are some potential causes:
-
Reagent Quality: Ensure the consistency and activity of all reagents, including cell culture media, stimulants, and the inhibitor itself. Prepare fresh dilutions of this compound for each experiment from a stable stock solution.
-
Pipetting Accuracy: Inaccurate pipetting, especially of the inhibitor, can lead to significant variability. Calibrate your pipettes regularly.
-
Plate Effects: Use low-binding plates to prevent the compound from adsorbing to the plastic. Be mindful of "edge effects" by not using the outer wells of the plate for critical samples or by filling them with a buffer.
-
Cell Density: Ensure a consistent cell density across all wells and experiments, as this can affect the inhibitor-to-target ratio.
Troubleshooting Guide for Unexpected Results
This guide addresses specific unexpected outcomes you might encounter during your in vitro experiments with this compound.
Issue 1: Unexpected Increase in a Downstream Signaling Molecule
Scenario: You observe an unexpected increase in the phosphorylation of a kinase downstream of a receptor known to be shed by TACE, despite inhibiting TACE with this compound.
Possible Cause: TACE/ADAM17 has a broad range of substrates, including receptors and ligands that can have opposing effects on a signaling pathway. By inhibiting the shedding of a negative regulator (e.g., a decoy receptor), you might inadvertently enhance signaling through the primary receptor. ADAM17 is known to cleave multiple substrates that can influence signaling pathways in complex ways.
Troubleshooting Steps:
-
Literature Review: Investigate all known TACE substrates that could be present in your experimental system and their potential impact on the signaling pathway you are studying.
-
Substrate Analysis: If possible, use techniques like Western blotting or ELISA to measure the levels of other known TACE substrates in your cell lysates or supernatants to see if their shedding is also inhibited.
-
Alternative Inhibition: Use a different TACE/ADAM17 inhibitor with a distinct chemical structure to confirm if the effect is specific to TACE inhibition and not an off-target effect of BMS-561392.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Scenario: this compound shows potent inhibition of TNF-α in your in vitro assay, but published in vivo studies with similar compounds report a lack of efficacy.
Possible Cause: Some ADAM17 inhibitors have shown a disconnect between their in vitro and in vivo activity. For example, the inhibitor INCB7839 did not inhibit TNF-α release in vivo, despite being effective in vitro.[7] This could be due to factors like pharmacokinetics, bioavailability, or the complexity of the in vivo microenvironment where other proteases might compensate for TACE activity.
Troubleshooting Steps (for experimental design consideration):
-
Consider the Model System: The choice of cell line and in vitro conditions should ideally mimic the in vivo environment as closely as possible.
-
Evaluate Multiple Readouts: In addition to TNF-α, measure the shedding of other relevant TACE substrates that might be more predictive of the in vivo response.
-
Review Clinical Trial Data: Be aware that some TACE inhibitors have failed in clinical trials due to lack of efficacy or side effects, which may not be predictable from simple in vitro models.[8]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≥ 125 mg/mL (239.19 mM) | Hygroscopic DMSO can impact solubility; use newly opened solvent.[2] |
| DMSO | 250 mg/mL (478.39 mM) | Sonication is recommended.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent (-80°C) | -80°C | 1 year[1] |
| In Solvent (-20°C) | -20°C | 1 month[3] |
Experimental Protocols
Protocol: In Vitro TACE Inhibition Assay in a Monocytic Cell Line (e.g., THP-1)
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiation (Optional but Recommended): Differentiate the cells into a macrophage-like phenotype by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, wash the cells with fresh serum-free media.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free media. Add the desired concentrations of the inhibitor to the cells and pre-incubate for 1 hour at 37°C.
-
TACE Stimulation: Stimulate TACE activity and TNF-α production by adding 1 µg/mL Lipopolysaccharide (LPS) to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Sample Collection: Centrifuge the plate and collect the cell-free supernatant.
-
TNF-α Measurement: Quantify the amount of soluble TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Caption: TACE inhibition by this compound blocks TNF-α release.
Caption: Workflow for in vitro TACE inhibition assay.
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. BMS-561392 Formic acid | TACE Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Biology of TACE inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing BMS-561392 Formate Concentration for TACE Inhibition
Welcome to the technical support center for BMS-561392 formate (B1220265), a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BMS-561392 formate and what is its mechanism of action?
A1: this compound is the formate salt of BMS-561392 (also known as DPC-333), a highly potent and selective inhibitor of TACE (ADAM17).[1][2][3] TACE is a metalloproteinase responsible for the shedding of the ectodomains of various cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α).[4] By inhibiting TACE, BMS-561392 blocks the release of soluble TNF-α, thereby exerting anti-inflammatory effects.[3][5][6] It is also known to inhibit the α-secretase processing of Amyloid Precursor Protein (APP).[7]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8]
Q3: What is the optimal concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. However, based on published data for BMS-561392, a good starting point for dose-response experiments is a range from 1 nM to 10 µM. One study reported an IC50 of 0.15 µM for the inhibition of TNFα secretion in CHO cells.[7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How stable is this compound in solution?
Q5: Is BMS-561392 selective for TACE?
A5: Yes, BMS-561392 is a highly selective inhibitor of TACE. It has been reported to be more than 100-fold selective for TACE over other matrix metalloproteinases (MMPs).[9] Another report indicated over 8,000-fold selectivity against a panel of MMPs.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low TACE inhibition observed | Incorrect concentration of this compound: The concentration may be too low for your specific cell line or assay conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM) to determine the IC50 value for your system. |
| Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Aliquot the stock solution to minimize freeze-thaw cycles. | |
| Inactive TACE enzyme: The recombinant TACE enzyme (in biochemical assays) may be inactive, or the cells (in cell-based assays) may not be expressing sufficient levels of active TACE. | Use a new batch of recombinant TACE and include a positive control inhibitor (e.g., TAPI-0) to validate enzyme activity. For cell-based assays, ensure cells are properly stimulated (e.g., with LPS or PMA) to induce TACE activity. | |
| High background signal in fluorescence-based TACE activity assay | Autofluorescence of the compound: this compound might exhibit intrinsic fluorescence at the assay wavelengths. | Run a control experiment with this compound alone (without the enzyme or substrate) to measure its background fluorescence and subtract it from the experimental values. |
| Substrate instability: The fluorescent substrate may be unstable and spontaneously hydrolyze. | Use a high-quality, validated TACE substrate. Prepare the substrate solution fresh and protect it from light. | |
| Cell toxicity observed at effective inhibitory concentrations | High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is as low as possible, ideally below 0.1%, and does not exceed 0.5%. Include a vehicle control (medium with the same DMSO concentration without the inhibitor) in your experiments. |
| Off-target effects of the inhibitor: Although highly selective, at high concentrations, BMS-561392 might have off-target effects. | Determine the cytotoxic concentration of this compound on your cells using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations below the toxic threshold for your TACE inhibition experiments. | |
| Inconsistent results between experiments | Variability in cell passage number or density: Cell characteristics and responsiveness can change with passage number and plating density. | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and experiments. |
| Inconsistent incubation times: The timing of inhibitor treatment and cell stimulation can affect the outcome. | Standardize all incubation times throughout your experiments. |
Quantitative Data Summary
The following tables summarize the available quantitative data for BMS-561392.
Table 1: In Vitro Inhibitory Activity of BMS-561392 against TACE
| Parameter | Value | Reference |
| IC50 (TACE activity) | 0.20 nM | [9] |
| IC50 (TACE in whole blood assay) | 0.02 nM | [10] |
Table 2: Inhibitory Activity of BMS-561392 in Cell-Based Assays
| Cell Line | Assay | Parameter | Value | Reference |
| CHO cells (expressing pro-TNFα) | TNF-α secretion | IC50 | 0.15 µM | [7] |
| CHO-APPwt cells | sAPPα secretion | IC50 | 4.47 µM | [7] |
| CHO-APPswe cells | sAPPα secretion | IC50 | 0.23 µM | [7] |
Table 3: Selectivity of a BMS-561392 Analog against various MMPs
| MMP | IC50 (nM) | Selectivity vs. TACE (fold) | Reference |
| TACE | 0.02 | 1 | [10] |
| MMP-1 | >4,949 | >247,450 | [10] |
| MMP-2 | 3,333 | 166,650 | [10] |
| MMP-3 | 163 | 8,150 | [10] |
| MMP-8 | 795 | 39,750 | [10] |
| MMP-9 | >2,128 | >106,400 | [10] |
| MMP-13 | 16,083 | 804,150 | [10] |
Experimental Protocols
Protocol 1: In Vitro TACE Activity Assay (Fluorogenic)
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against recombinant TACE using a fluorogenic substrate.
Materials:
-
Recombinant human TACE (ADAM17)
-
TACE assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in TACE assay buffer to obtain a range of concentrations for the dose-response curve (e.g., 0.01 nM to 100 nM).
-
Prepare enzyme solution: Dilute the recombinant TACE in TACE assay buffer to the desired working concentration.
-
Assay setup: In a 96-well black microplate, add the following to each well:
-
TACE assay buffer (to make up the final volume)
-
This compound dilutions or vehicle control (DMSO)
-
TACE enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the fluorogenic TACE substrate to each well to start the reaction.
-
Kinetic measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes at 37°C.
-
Data analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of TACE inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based TNF-α Release Assay
This protocol describes a general method to assess the inhibitory effect of this compound on TNF-α release from stimulated cells (e.g., RAW 264.7 macrophages or THP-1 monocytes).
Materials:
-
Cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
96-well cell culture plate
-
Human or mouse TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare inhibitor dilutions: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to prepare a range of working concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Inhibitor pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (medium with DMSO). Incubate for 1-2 hours.
-
Cell stimulation: Add the stimulating agent (e.g., LPS at a final concentration of 1 µg/mL) to the wells to induce TNF-α production.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Collect supernatant: After incubation, centrifuge the plate at a low speed to pellet the cells and carefully collect the supernatant.
-
Measure TNF-α levels: Quantify the amount of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Assess cell viability: After collecting the supernatant, assess the viability of the remaining cells using a suitable cell viability assay to ensure that the observed reduction in TNF-α is not due to cytotoxicity.
-
Data analysis: Plot the percentage of TNF-α inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: TACE (ADAM17) Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS-561392 Formic acid | TACE Inhibitor | TargetMol [targetmol.com]
- 6. BMS-561392 | TNF | TargetMol [targetmol.com]
- 7. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
BMS-561392 formate toxicity and cytotoxicity issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-561392 formate (B1220265).
Frequently Asked Questions (FAQs)
Q1: What is BMS-561392 and its mechanism of action?
BMS-561392, also known as DPC-333, is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17).[1][2][3] TACE is a cell surface protease responsible for the shedding of the ectodomains of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α. By inhibiting TACE, BMS-561392 blocks the release of soluble TNF-α, which is a key mediator of inflammation. This mechanism of action has led to its investigation in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[2]
Q2: Is there specific toxicity or cytotoxicity data available for the formate salt of BMS-561392?
Currently, there is a lack of publicly available studies that specifically detail the toxicity and cytotoxicity profile of the BMS-561392 formate salt. The majority of research has been conducted on the parent compound, BMS-561392. While general information on formate toxicity exists, it is not specific to the BMS-561392 conjugate and may not be directly applicable.
Q3: What are the known IC50 values for BMS-561392?
The half-maximal inhibitory concentration (IC50) of BMS-561392 can vary depending on the experimental system, including the cell type and substrate. It is crucial to determine the IC50 for your specific experimental setup.
| Parameter | Cell Line | IC50 Value | Reference |
| TACE Inhibition (in vitro) | - | 0.20 nM | [4] |
| TNFα Secretion Inhibition | CHO cells | 0.15 µM | [5] |
| sAPPα Secretion Inhibition | CHO-APPwt cells | 4.47 µM | [5] |
| sAPPα Secretion Inhibition | CHO-APPswe cells | 0.23 µM | [5] |
Q4: What are the potential off-target effects of BMS-561392?
While BMS-561392 is described as a selective TACE inhibitor, the potential for off-target effects, common with small molecule inhibitors, should be considered.[6] Some TACE inhibitors have been associated with hepatotoxicity in clinical trials, leading to their discontinuation.[4] Researchers should include appropriate controls to monitor for off-target effects in their experiments.
Q5: What is the recommended solvent for this compound?
This compound is soluble in DMSO. One supplier suggests a solubility of 250 mg/mL (478.39 mM) in DMSO, with sonication recommended to aid dissolution.[7] It is always advisable to consult the manufacturer's product data sheet for specific solubility information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays | - Cell line variability- Passage number affecting cell sensitivity- Inconsistent seeding density- Contamination (e.g., mycoplasma) | - Use a consistent cell source and passage number.- Ensure uniform cell seeding.- Regularly test for mycoplasma contamination. |
| Poor solubility of this compound | - Incorrect solvent- Insufficient mixing | - Use high-purity DMSO as the solvent.[7]- Warm the solution gently and sonicate to aid dissolution.[7]- Prepare fresh stock solutions for each experiment. |
| High background in cytotoxicity assays | - Serum in the culture medium can contain LDH, leading to high background in LDH assays. | - Use heat-inactivated serum.- Run a "medium only" control to determine the background LDH level.- Consider reducing the serum concentration during the assay if compatible with cell health. |
| Observed cytotoxicity at expected non-toxic concentrations | - Formate-related toxicity- Off-target effects of BMS-561392 | - At high concentrations, formate can be neurotoxic and may inhibit mitochondrial function.[8] Perform a dose-response curve to determine the toxicity threshold in your cell line.- Include a vehicle control (DMSO) and an inactive compound control to assess for non-specific effects. |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using an LDH Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the cell culture medium upon damage to the plasma membrane.[9]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm[9]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Remove the culture medium from the cells and add the different concentrations of this compound and the vehicle control.
-
Include wells for "spontaneous LDH release" (cells with medium but no treatment) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
After incubation, carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.[9]
-
Measure the absorbance at 490 nm and 680 nm. Subtract the 680 nm absorbance (background) from the 490 nm absorbance.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit, typically: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
General Protocol for Assessing Cell Viability using an MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and a vehicle control.
-
Incubate for the desired period.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly and measure the absorbance at 570 nm.
-
Calculate cell viability relative to the vehicle control.
Signaling Pathways and Workflows
Caption: TACE (ADAM17) signaling pathway and the inhibitory action of BMS-561392.
Caption: General experimental workflow for assessing cytotoxicity and cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-561392 Formic acid | TACE Inhibitor | TargetMol [targetmol.com]
- 8. A gene signature associated with upregulation of the Wnt/B-catenin signaling pathway predicts tumor response to trans-arterial embolization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: BMS-561392 Clinical Trial Failure Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the available information regarding the clinical trial failures of BMS-561392 (also known as DPC-333), a selective inhibitor of TNF-alpha converting enzyme (TACE/ADAM17). The information is presented in a question-and-answer format to directly address potential issues and guide future research.
Frequently Asked Questions (FAQs)
Q1: What is BMS-561392 and what was its intended therapeutic use?
BMS-561392 is a potent and selective, orally bioavailable inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1] It was developed by Bristol-Myers Squibb for the treatment of inflammatory diseases characterized by the overproduction of TNF-alpha, primarily rheumatoid arthritis (RA) and inflammatory bowel disease.[2][3]
Q2: What was the primary mechanism of action for BMS-561392?
BMS-561392 functions by inhibiting the TACE enzyme, which is responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-alpha) to its soluble, active form. By blocking this cleavage, BMS-561392 was designed to reduce the levels of circulating TNF-alpha, a key pro-inflammatory cytokine implicated in the pathophysiology of rheumatoid arthritis.
Q3: Why did the clinical trials for BMS-561392 fail?
The Phase IIa clinical trials for BMS-561392 in patients with rheumatoid arthritis were terminated due to a combination of hepatotoxicity (liver toxicity) and a lack of sufficient efficacy .[3] This has been a common challenge for the development of TACE inhibitors.[3]
Q4: Is there any quantitative data available from the failed Phase II trials?
Unfortunately, specific quantitative data from the failed Phase IIa trials, such as the precise incidence and severity of hepatotoxicity or the exact efficacy endpoints that were not met, have not been publicly released in detail. This is not uncommon for clinical trials that are terminated early due to adverse events or lack of efficacy.
Q5: What preclinical and Phase I clinical data is available for BMS-561392?
Preclinical studies in animal models of arthritis demonstrated that BMS-561392 could effectively suppress inflammation.[1] A Phase I clinical trial in healthy male volunteers provided some pharmacokinetic and pharmacodynamic data.
Data Summary
Preclinical Efficacy of BMS-561392 (DPC-333)
| Parameter | Value | Species | Model | Source |
| TACE Inhibition (Ki) | 0.3 nM | In vitro | Enzyme Assay | [1] |
| TNF-alpha Release Inhibition (ED50) | 6 mg/kg (oral) | Mouse | Endotoxin-induced | [1] |
| Contact Hypersensitivity Inhibition (ED50) | 10 mg/kg (oral) | Mouse | DNFB-induced | [1] |
Phase I Pharmacokinetics in Healthy Male Volunteers
| Parameter | Value | Notes | Source |
| Terminal Half-life | 3 - 6 hours | Single escalating oral doses | [4] |
| ex vivo IC50 for TNF-alpha suppression | 113 nM | - | [4] |
Troubleshooting Guide for Researchers
This section addresses potential issues researchers might encounter when working with TACE inhibitors like BMS-561392, based on the known reasons for its clinical trial failure.
Issue 1: Observed Hepatotoxicity in Preclinical Models
-
Possible Cause: Off-target effects of TACE inhibition. ADAM17 has numerous substrates besides pro-TNF-alpha, and their altered shedding could lead to unintended biological consequences. For example, ADAM17 is involved in the shedding of various growth factor ligands and receptors.[5][6] The disruption of these pathways in the liver could contribute to toxicity.
-
Troubleshooting/Experimental Protocol:
-
Substrate Profiling: In your in vitro or in vivo models, perform proteomic analysis of the secretome to identify other ADAM17 substrates that are affected by BMS-561392.
-
Liver Enzyme Monitoring: In animal studies, closely monitor liver function markers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Histopathological Analysis: Conduct detailed histological examination of liver tissue from treated animals to identify any signs of cellular damage, inflammation, or other pathological changes.
-
Issue 2: Lack of Efficacy in an Animal Model of Arthritis
-
Possible Cause:
-
Inadequate Drug Exposure: The pharmacokinetic properties of the compound in your specific animal model may not be optimal, leading to insufficient target engagement.
-
Redundancy in Inflammatory Pathways: The targeted pathway (TNF-alpha) may not be the primary driver of inflammation in your specific model, or other compensatory inflammatory pathways may be activated.
-
Poor Translation from In Vitro to In Vivo: Potent in vitro activity does not always translate to in vivo efficacy due to factors like bioavailability, metabolism, and tissue distribution.
-
-
Troubleshooting/Experimental Protocol:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies in your animal model to correlate drug concentrations with the inhibition of TACE activity and TNF-alpha levels in the target tissue.
-
Biomarker Analysis: Measure a panel of inflammatory cytokines and biomarkers in your model to understand the broader inflammatory milieu and to see if other pathways are upregulated in response to TACE inhibition.
-
Dose-Response Studies: Perform comprehensive dose-response studies to ensure that a therapeutically relevant dose is being used.
-
Visualizations
Signaling Pathway of TACE/ADAM17
Caption: TACE/ADAM17 signaling and inhibition by BMS-561392.
Experimental Workflow for Investigating Hepatotoxicity
Caption: Workflow for assessing potential hepatotoxicity.
Logical Relationship of Clinical Trial Failure
Caption: Logical flow leading to BMS-561392 trial failure.
References
- 1. | BioWorld [bioworld.com]
- 2. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme in rodents, dogs, chimpanzees, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: Receptor Ectodomain Shedding in Treatment, Resistance, and Monitoring of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
interpreting BMS-561392 formate selectivity data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-561392 formate (B1220265). The information is designed to assist with experimental design and the interpretation of selectivity data.
Understanding BMS-561392 Formate
BMS-561392, also known as DPC 333, is a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha (TNFα) Converting Enzyme (TACE), which is also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] this compound is the formate derivative of this compound.[4] TACE is a key enzyme responsible for the shedding of the extracellular domain of various membrane-bound proteins, most notably pro-TNFα, to release its soluble, active form.[3] Due to its role in producing pro-inflammatory TNFα, TACE is a therapeutic target for inflammatory diseases like rheumatoid arthritis.[5][6]
Quantitative Selectivity Data
The following tables summarize the in vitro inhibitory potency of BMS-561392 against its primary target, TACE, and other related enzymes.
Table 1: Inhibitory Activity against TACE (ADAM17)
| Compound | Assay Target | IC50 (nM) | Source |
|---|
| BMS-561392 | TACE | 0.20 |[6] |
Table 2: Inhibitory Activity in Cell-Based Assays
| Compound | Cell Line | Measured Output | IC50 (µM) | Source |
|---|---|---|---|---|
| BMS-561392 | CHO-pro-TNFα | Soluble TNFα Secretion | 0.15 | [7] |
| BMS-561392 | CHO-APPwt | sAPPα Secretion | 4.47 | [7] |
| BMS-561392 | CHO-APPswe | sAPPα Secretion | 0.23 | [7] |
| TAPI-I (Broad-spectrum) | CHO-pro-TNFα | Soluble TNFα Secretion | 0.90 | [7] |
| TAPI-I (Broad-spectrum) | CHO-APPwt | sAPPα Secretion | 59.1 |[7] |
Note: CHO-APPwt expresses wild-type Amyloid Precursor Protein. CHO-APPswe expresses the Swedish mutation of APP, which alters its processing.
Signaling Pathway and Mechanism of Action
BMS-561392 acts by directly inhibiting the enzymatic activity of TACE (ADAM17). This prevents the cleavage and release of the soluble, active form of TNFα and other TACE substrates from the cell surface.
Experimental Protocols and Workflows
Protocol: In Vitro TACE Inhibition Assay using Cultured Cells
This protocol outlines a general procedure for measuring the inhibition of TACE-mediated cleavage of a substrate, such as pro-TNFα, in a cell-based assay.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the membrane-bound precursor form of TNFα (pro-TNFα).
-
Cell Plating: Seed the cells into appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO). Also, prepare a vehicle control (DMSO only) and a positive control inhibitor if available (e.g., TAPI-I).
-
Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for TACE activity and inhibition.[7]
-
Sample Collection: After incubation, collect the conditioned culture medium from each well.
-
Quantification: Measure the concentration of the cleaved, soluble TNFα in the collected medium using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the soluble TNFα concentration against the logarithm of the this compound concentration. Use a non-linear regression model to fit the curve and determine the IC50 value (the concentration at which 50% of TACE activity is inhibited).
Experimental Workflow Diagram
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary target is the enzyme TACE (Tumor Necrosis Factor-alpha Converting Enzyme), also known as ADAM17.[1] It is a metalloproteinase that cleaves various cell-surface proteins.
Q2: How selective is BMS-561392?
A2: BMS-561392 is described as a highly selective TACE inhibitor. In vitro studies have shown that it has over 100-fold greater selectivity for TACE compared to other Matrix Metalloproteinases (MMPs).[6] Its potency against TACE is in the low nanomolar range (IC50 = 0.20 nM).[6]
Q3: My experimentally determined IC50 value is different from the published data. What could be the cause?
A3: Discrepancies in IC50 values can arise from several factors:
-
Assay Format: The published IC50 of 0.20 nM was determined in an isolated enzyme (in vitro) assay, while cell-based assays often yield higher IC50 values (e.g., 0.15 µM) due to factors like cell membrane permeability, compound stability, and protein binding in the medium.[6][7]
-
Substrate Specificity: The potency can vary depending on the TACE substrate being measured (e.g., pro-TNFα vs. APP).
-
Experimental Conditions: Variations in cell type, incubation time, substrate concentration, and detection method can all influence the final IC50 value.
-
Compound Integrity: Ensure the purity and integrity of your this compound stock.
Q4: Does BMS-561392 inhibit enzymes other than TACE?
A4: While highly selective for TACE over other MMPs, it's important to consider other members of the ADAM (A Disintegrin and Metalloproteinase) family. For instance, TACE is also the primary α-secretase for Amyloid Precursor Protein (APP).[7] Therefore, BMS-561392 also inhibits the α-cleavage of APP, which can be considered an on-target effect.[7] When investigating novel pathways, it is always good practice to consider potential off-target effects, as many small molecule inhibitors can interact with unintended targets.[8]
Q5: How does BMS-561392 affect the processing of Amyloid Precursor Protein (APP)?
A5: BMS-561392 inhibits the α-secretase activity of TACE, which reduces the production of soluble APPα (sAPPα), a product of the non-amyloidogenic pathway.[7] Interestingly, studies have shown that in some cell lines, this inhibition of the α-cleavage pathway does not lead to a corresponding increase in the β-cleavage products, such as amyloid-beta (Aβ) peptides.[7]
Q6: What could be the reason for observing unexpected cellular effects that don't seem related to TACE inhibition?
A6: While BMS-561392 is highly selective, unexpected effects could stem from:
-
Off-Target Inhibition: At higher concentrations, the compound may inhibit other metalloproteinases or unrelated proteins. It is a common mechanism for small molecules to have off-target interactions.[8][9]
-
Pathway Complexity: TACE has numerous substrates beyond TNFα. Inhibiting TACE can affect multiple signaling pathways simultaneously, leading to complex downstream biological consequences.
-
Cell-Specific Responses: The repertoire of TACE substrates can vary between cell types, leading to different cellular outcomes upon inhibition.
Q7: What is a suitable positive control to use in my experiments alongside BMS-561392?
A7: A good positive control would be a well-characterized, broad-spectrum metalloproteinase inhibitor like TAPI-I. This allows you to compare the specific effects of a selective TACE inhibitor (BMS-561392) with the effects of broader inhibition, helping to confirm that the observed phenotype is due to TACE inhibition.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug insight: tumor necrosis factor-converting enzyme as a pharmaceutical target for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
BMS-561392 formate solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with BMS-561392 formate (B1220265). Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is BMS-561392 formate and what is its mechanism of action?
A1: this compound is the formate salt of BMS-561392 (also known as DPC 333).[1][2] It is a potent and selective inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[3][4][5] TACE is a membrane-bound enzyme responsible for cleaving the inactive precursor form of TNF-α (pro-TNF-α) to release its soluble, active form.[6] By inhibiting TACE, BMS-561392 reduces the levels of soluble TNF-α, a key cytokine involved in inflammatory processes.[4][7] This makes it a valuable tool for research in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[1][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid powder should be kept at -20°C for up to three years.[4][8] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[4] The compound is stable enough for short-term handling at ambient temperatures, such as during shipping.[8]
Q3: In which solvents is this compound soluble?
A3: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) but is not soluble in water.[8] The high solubility in DMSO makes it the recommended solvent for preparing stock solutions.
Solubility Data Summary
The following table summarizes the known solubility properties of this compound.
| Solvent | Solubility | Recommendations |
| DMSO | Up to 250 mg/mL (478.39 mM)[4] | Recommended for preparing stock solutions. Sonication may aid dissolution.[4] |
| Water | Insoluble[8] | Not recommended as a primary solvent. |
| Aqueous Buffer | Prone to precipitation. | Dilute from a high-concentration DMSO stock. Final DMSO concentration should be kept low. |
Troubleshooting Guides
This section addresses common problems encountered during the handling and use of this compound in experimental settings.
Problem: My this compound powder will not dissolve in my aqueous buffer.
-
Cause: this compound is poorly soluble in aqueous solutions.[8] Direct dissolution in buffers like PBS or cell culture media is not effective.
-
Solution: You must first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted into your aqueous experimental medium. See the experimental protocol below for detailed steps.
Problem: The compound precipitates when I add my DMSO stock solution to my aqueous medium.
-
Cause: The compound is "crashing out" of solution. This occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, a common issue for hydrophobic molecules when the percentage of the organic co-solvent (DMSO) is drastically lowered.
-
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Increase Final DMSO Concentration: While it's desirable to keep DMSO concentrations low to avoid solvent effects on cells, slightly increasing the final percentage (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Consider Formulation Strategies: For more complex applications, advanced solubility enhancement techniques such as the use of surfactants or cyclodextrins may be explored, though this requires significant validation.[9][10]
-
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound, which has a molecular weight of 522.59 g/mol .[4]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder (e.g., 5.23 mg for 200 µL of a 50 mM stock).
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to the tube containing the powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.[4] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[4]
Visual Guides and Workflows
Mechanism of Action: TACE Inhibition
The diagram below illustrates the signaling pathway inhibited by this compound.
References
- 1. BMS-561392 — TargetMol Chemicals [targetmol.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-561392 Formic acid | TACE Inhibitor | TargetMol [targetmol.com]
- 5. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-561392 Formic acid - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. medkoo.com [medkoo.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
long-term storage and stability of BMS-561392 formate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and stability of BMS-561392 formate (B1220265). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Summary of Storage and Stability Data
Proper handling and storage are critical for maintaining the quality and activity of BMS-561392 formate. The following tables summarize the recommended conditions based on available data.
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid (Powder) | Dry, dark | 0 - 4 °C | -20 °C[1] |
| Stock Solution (in DMSO) | Tightly sealed, protected from light | 0 - 4 °C | -20 °C[1] or -80 °C[2] |
Note: The solid product is considered stable for several weeks at ambient temperature, such as during shipping.[1] If stored correctly, the shelf life is greater than two years.[1]
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (478.39 mM)[2] | Sonication is recommended to aid dissolution.[2] |
| Water | Not Soluble | [1] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Q1: My this compound powder has changed color or appearance. Is it still usable?
A1: A change in the physical appearance of the solid compound, such as discoloration or clumping, can indicate potential degradation or contamination. We recommend the following steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in Table 1 (dry, dark, and at the correct temperature).
-
Perform Quality Control: If possible, verify the compound's purity and identity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Use with Caution: If analytical verification is not possible, use a fresh vial of the compound for critical experiments to ensure reproducible results.
Q2: The compound has precipitated out of my DMSO stock solution. What should I do?
A2: Precipitation can occur if the solution is stored at a lower temperature where the solvent's capacity to keep the compound dissolved is reduced, or if the concentration is too high.
-
Warm the Solution: Gently warm the vial to room temperature or slightly above (e.g., in a 37°C water bath) to see if the compound redissolves.
-
Sonicate: Use a bath sonicator to aid in redissolving the precipitate.[2]
-
Prepare a Fresh Solution: If the precipitate does not redissolve, it may indicate degradation or the formation of an insoluble species. In this case, it is best to prepare a fresh stock solution from solid material. To prevent this issue in the future, consider preparing aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q3: I am observing a decrease in the compound's activity in my assay over time. What could be the cause?
A3: A perceived loss of activity can be due to compound degradation or issues with the experimental setup.
-
Review Solution Age and Storage: Stock solutions are typically stable for up to one month when stored at -20°C. For longer-term storage, -80°C is recommended.[2] If your solution is older, its potency may have declined.
-
Evaluate Working Solutions: Diluted working solutions are generally less stable and should be prepared fresh for each experiment. Avoid storing compounds in aqueous buffers for extended periods.
-
Check for Contamination: Ensure that the stock solution has not been contaminated. Use sterile techniques when handling solutions.
-
Troubleshooting Workflow: Refer to the logical workflow diagram below to systematically identify the source of the issue.
Caption: Logical workflow for troubleshooting decreased compound activity.
Experimental Protocols
While specific, validated stability studies for this compound are not publicly available, researchers can perform their own stability assessments. Below is a general protocol for evaluating the stability of a stock solution.
General Protocol for Assessing Stock Solution Stability via HPLC
-
Preparation of Initial Sample (T=0):
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).
-
Immediately dilute a small aliquot of this stock solution with an appropriate solvent (e.g., acetonitrile/water) to a final concentration suitable for HPLC analysis.
-
Inject the sample onto the HPLC system to obtain an initial chromatogram. Record the peak area and retention time of the parent compound. This will serve as your baseline (100% purity).
-
-
Storage of Stock Solution:
-
Aliquot the remaining stock solution into several tightly sealed vials.
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
-
-
Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months), remove one aliquot from storage.
-
Allow the aliquot to equilibrate to room temperature before opening.
-
Prepare and analyze a sample via HPLC using the exact same method as the T=0 sample.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T=0 peak area.
-
Calculate the percentage of the compound remaining.
-
Observe the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Potential Degradation Pathway
The chemical structure of BMS-561392 contains functional groups, such as the dioxolanone ring and the acetamide (B32628) linkage, that are susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of water. The diagram below illustrates a potential hydrolytic degradation pathway. This is a hypothetical pathway for illustrative purposes, as specific degradation studies have not been published.
Caption: A potential hydrolytic degradation pathway for this compound.
Frequently Asked Questions (FAQs)
Q: How should I receive and initially handle the solid this compound? A: The compound is shipped at ambient temperature and is stable for a few weeks under these conditions.[1] Upon receipt, we recommend storing the sealed vial in a desiccator at -20°C for long-term storage.[1] Before opening the vial for the first time, allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture onto the solid powder.
Q: What is the best way to prepare a stock solution? A: Use anhydrous DMSO to prepare your stock solution. To achieve the reported solubility of 250 mg/mL, sonication may be necessary to ensure complete dissolution.[2] Once prepared, divide the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles and potential contamination.
Q: Can I store my working solutions in aqueous buffer? A: It is not recommended. This compound is insoluble in water and may be susceptible to hydrolysis in aqueous solutions.[1] Always prepare working dilutions fresh from a DMSO stock solution just prior to your experiment.
Q: Is BMS-561392 the same as DPC 333? A: Yes, BMS-561392 is also known by the synonym DPC 333.[1] It is an inhibitor of TNF-alpha converting enzyme (TACE), also known as ADAM17.[3][4]
References
Technical Support Center: BMS-561392 Formate Aqueous Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals working with BMS-561392 formate (B1220265). It offers troubleshooting advice and frequently asked questions to address challenges related to its precipitation in aqueous solutions during in vitro and in vivo experiments.
Troubleshooting Guide: Preventing Precipitation of BMS-561392 Formate
Precipitation of this compound from aqueous solutions is a common challenge due to its low water solubility.[1] This guide provides a systematic approach to diagnose and resolve these issues.
Problem: Precipitate forms immediately upon adding this compound stock solution to an aqueous buffer.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | BMS-561392 is known to be insoluble in water.[1] The concentration in the final aqueous solution may be exceeding its solubility limit. |
| 1. Decrease Final Concentration: Reduce the final working concentration of this compound in your aqueous medium. | |
| 2. Use a Co-solvent: Prepare the aqueous solution with a biocompatible co-solvent. See the "Experimental Protocols" section for a co-solvent screening protocol. | |
| 3. pH Adjustment: Evaluate the effect of pH on solubility. The molecule's charge state can significantly impact its solubility. | |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of small molecules. |
| 1. Reduce Buffer Concentration: If experimentally permissible, lower the salt concentration of your buffer. | |
| 2. Change Buffer System: Test alternative buffer systems with different ionic strengths. |
Problem: Solution is initially clear but a precipitate forms over time.
| Potential Cause | Recommended Solution |
| Metastable Supersaturation | The initial solution may be supersaturated, leading to delayed crystallization. |
| 1. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state.[2][3] These polymers can delay the nucleation and growth of crystals.[3] | |
| 2. Amorphous Solid Dispersion: For oral formulations, consider creating an amorphous solid dispersion to improve dissolution and inhibit precipitation.[4] | |
| Temperature Fluctuation | A decrease in temperature can reduce the solubility of the compound. |
| 1. Maintain Constant Temperature: Ensure all solutions are maintained at a constant and, if possible, slightly elevated temperature during the experiment. | |
| Chemical Instability | The compound may be degrading over time, with the degradant being less soluble. |
| 1. Protect from Light and Air: Store stock solutions and final formulations protected from light and in airtight containers. | |
| 2. Prepare Fresh Solutions: Prepare aqueous solutions of this compound immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] A concentration of up to 250 mg/mL in DMSO can be achieved, and sonication is recommended to aid dissolution.[5]
Q2: What is the aqueous solubility of this compound?
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several strategies can be employed to improve the apparent solubility and prevent precipitation:
-
Co-solvents: Use of water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can increase solubility.
-
pH Adjustment: Depending on the pKa of BMS-561392, adjusting the pH of the aqueous medium can increase solubility by ionizing the molecule.
-
Surfactants: The addition of non-ionic surfactants like Tween® 80 or Poloxamer 188 can form micelles that encapsulate the compound and increase its solubility.[2]
-
Precipitation Inhibitors: Polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can help maintain a supersaturated solution and prevent the compound from precipitating over time.[2][3]
Q4: Are there any analytical methods to quantify the amount of this compound that has precipitated?
A4: Yes. After centrifugation to separate the precipitate from the supernatant, the concentration of the dissolved compound in the supernatant can be quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[4] The amount of precipitate can be inferred by subtracting the dissolved amount from the total initial amount. Alternatively, the precipitate can be redissolved in a suitable organic solvent and quantified directly.
Experimental Protocols
Protocol 1: Screening Co-solvents to Improve this compound Solubility
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent (e.g., 0%, 5%, 10%, 20% v/v of ethanol, propylene glycol, or PEG 400).
-
Add a small, fixed volume of the DMSO stock solution to each co-solvent buffer to achieve a target final concentration (e.g., 100 µM).
-
Vortex each solution for 30 seconds.
-
Visually inspect for precipitation immediately and after 1, 4, and 24 hours at room temperature.
-
Quantify the dissolved concentration in the clear supernatant at each time point using a validated HPLC method.
Protocol 2: Evaluating the Effect of Precipitation Inhibitors
-
Prepare stock solutions of precipitation inhibitors (e.g., 1% w/v HPMC E5 or PVP K30 in water).
-
Prepare your aqueous buffer (e.g., PBS, pH 7.4).
-
In separate tubes, add the precipitation inhibitor stock solution to the buffer to achieve different final polymer concentrations (e.g., 0.01%, 0.1%, 0.5% w/v). A control with no polymer should be included.
-
Prepare a supersaturated solution by adding a concentrated DMSO stock of this compound to each buffer/polymer mixture. The target concentration should be above the expected aqueous solubility.
-
Monitor for precipitation visually and by measuring turbidity (OD at 600 nm) over time.
-
At selected time points, centrifuge the samples and quantify the concentration of this compound remaining in the supernatant via HPLC.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Inhibition of the TACE signaling pathway by BMS-561392.
References
- 1. medkoo.com [medkoo.com]
- 2. Assessing potential of precipitation inhibitors to prevent precipitation during dispersion and digestion of lipid-based formulations using in-line analytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. BMS-561392 Formic acid | TACE Inhibitor | TargetMol [targetmol.com]
impact of serum on BMS-561392 formate activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BMS-561392 formate (B1220265).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving BMS-561392 formate, particularly in the presence of serum.
Q1: We are observing lower than expected potency (higher IC50) of this compound in our cell-based assay when using serum-containing media compared to serum-free media. What could be the cause?
A1: This is a common observation for drugs that bind to serum proteins. The reduced potency is likely due to the binding of this compound to proteins in the serum, such as albumin.[1][2][3] Only the unbound, free fraction of the drug is pharmacologically active.[1][2][3] When serum is present, a portion of the drug becomes bound, reducing the concentration of the free drug available to inhibit its target, TNF-alpha converting enzyme (TACE).[4][5]
To confirm this, you can perform the following:
-
Experiment: Conduct a dose-response experiment in media containing varying concentrations of serum or purified albumin (e.g., 0%, 1%, 5%, 10% Fetal Bovine Serum or Human Serum Albumin).
-
Expected Outcome: You should observe a rightward shift in the dose-response curve (higher IC50) as the serum/albumin concentration increases.
Q2: There is significant variability in the activity of this compound between different batches of serum used in our experiments. How can we mitigate this?
A2: The composition and concentration of proteins can vary between different lots of serum, leading to inconsistent drug binding and, consequently, variable experimental outcomes.
To address this, we recommend the following:
-
Use a single lot of serum: For a given set of experiments, use the same batch of serum to ensure consistency.
-
Heat-inactivate the serum: Heat inactivation can denature certain proteins and enzymes, which may help in reducing variability.
-
Consider using purified albumin: For greater consistency, consider using serum-free media supplemented with a known concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA).[3]
Q3: How can we determine the fraction of this compound that is bound to serum proteins in our experimental setup?
A3: Determining the unbound fraction of the drug is crucial for understanding its potency in the presence of serum. Techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation can be used to separate the free drug from the protein-bound drug. The concentration of the drug in the protein-free fraction can then be measured using a suitable analytical method like LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the formate salt of BMS-561392. BMS-561392 is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17.[4][5][6] TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release its soluble, active form (sTNF-α). By inhibiting TACE, BMS-561392 blocks the release of sTNF-α, which is a key mediator of inflammation.[6][7]
Q2: How does serum protein binding generally affect drug activity?
A2: Serum proteins, particularly albumin, can reversibly bind to drugs in the bloodstream or in cell culture media.[1][8][9] This binding has several consequences:
-
Reduced Bioavailability: Only the unbound drug is free to diffuse across membranes and interact with its target.[2] High protein binding can therefore reduce the apparent potency of a drug in vitro.
-
Reservoir Effect: The protein-bound drug acts as a reservoir, which can prolong the drug's duration of action by slowly releasing the free drug as it is cleared.[1]
-
Impact on Pharmacokinetics: Protein binding affects the distribution, metabolism, and excretion of a drug in vivo.[2]
Q3: What are the key considerations for designing an in vitro experiment to test the activity of this compound in the presence of serum?
A3: When designing your experiment, it is important to:
-
Control for Serum Concentration: Test a range of serum concentrations to understand the dose-dependent effect of serum on drug activity.
-
Maintain Consistent Conditions: Ensure all wells in your assay have the same concentration of any solvents (like DMSO) used to dissolve the drug.
-
Use Appropriate Cell Models: Use cell lines that are known to produce TNF-α upon stimulation (e.g., macrophages like RAW 264.7 stimulated with LPS).[10]
-
Validate Your Assay: Ensure your assay is robust and reproducible by following established guidelines for in vitro assay development.[11][12]
Data Presentation
The following table illustrates the expected qualitative and potential quantitative impact of serum on the activity of a TACE inhibitor like this compound. The IC50 values are hypothetical and for illustrative purposes.
| Serum Concentration | Expected this compound Binding | Apparent IC50 (Hypothetical) | Interpretation |
| 0% (Serum-Free) | No binding | 10 nM | Baseline activity of the drug against TACE. |
| 1% FBS | Low | 25 nM | Minor decrease in potency due to some protein binding. |
| 5% FBS | Moderate | 70 nM | Significant decrease in potency as more drug is bound. |
| 10% FBS | High | 150 nM | Substantial decrease in potency due to high protein binding. |
Experimental Protocols
Protocol: In Vitro TACE Inhibition Assay in the Presence of Serum
This protocol describes a general method to assess the inhibitory activity of this compound on TACE in a cell-based assay with and without serum.
1. Materials:
- RAW 264.7 cells (or other suitable macrophage cell line)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS)
- This compound
- DMSO (for dissolving the compound)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- Human TNF-α ELISA kit
2. Cell Culture:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[10]
- Subculture cells every 2-3 days to maintain logarithmic growth.
3. Assay Procedure:
- Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of this compound in DMSO. Then, dilute these into different sets of media: serum-free DMEM, and DMEM containing 1%, 5%, and 10% FBS. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
- Remove the culture medium from the cells and wash once with PBS.
- Add 100 µL of the prepared media containing the different concentrations of this compound to the respective wells. Include vehicle control (media with DMSO only) and no-treatment control wells.
- Pre-incubate the cells with the compound for 1 hour at 37°C.[10]
- Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[10]
- Incubate the plate for 4-6 hours at 37°C.[10]
- Collect the cell culture supernatant.
- Quantify the concentration of soluble TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the vehicle control.
- Plot the percentage inhibition against the log of the compound concentration.
- Determine the IC50 value for each serum condition using a non-linear regression curve fit (e.g., four-parameter logistic equation).
Visualizations
Caption: Signaling pathway of TACE-mediated TNF-α release and its inhibition by this compound.
Caption: Experimental workflow for assessing the impact of serum on this compound activity.
References
- 1. ijirmps.org [ijirmps.org]
- 2. Effect of blood protein concentrations on drug-dosing regimes: practical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
Validation & Comparative
A Comparative Guide to TACE Inhibitors: BMS-561392 Formate Versus Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-561392 formate (B1220265) with other notable Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitors. TACE, also known as ADAM17, is a critical sheddase involved in the release of various cell surface proteins, most notably the pro-inflammatory cytokine TNF-α. Its role in inflammatory diseases and cancer has made it a significant target for therapeutic intervention. This document outlines the comparative efficacy of BMS-561392 formate through quantitative data, details the experimental protocols used for these assessments, and visualizes the intricate TACE signaling pathway.
Quantitative Comparison of TACE Inhibitors
The inhibitory potency of this compound and other key TACE inhibitors is summarized below. The data, presented as IC50 values, indicates the half-maximal inhibitory concentration and is a crucial metric for comparing the efficacy of different compounds. BMS-561392 demonstrates exceptional potency in in vitro assays.[1]
| Inhibitor | TACE IC50 (nM) | Other Notable Inhibitory Activity | Reference |
| BMS-561392 (DPC-333) | 0.20 | >100-fold selectivity over other MMPs | [1] |
| Apratastat (TMI-005) | 440 | Dual TACE/MMP-13 inhibitor | [1][2] |
| GW3333 | 4.3 | Broad-spectrum MMP inhibitor | [3] |
| Compound 51 (non-hydroxamate) | 2 | Selective TACE inhibitor | [4] |
| TAPI-2 | Ki of 0.12 µM for TACE | Broad-spectrum inhibitor of MMPs and ADAMs | [5] |
| Vorinostat | Modest direct inhibition | Primarily an HDAC inhibitor; indirectly suppresses TNF-α | [6] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes, and readers are encouraged to consult the primary literature for specific experimental details.
TACE Signaling Pathway
TACE plays a pivotal role in a complex signaling network. It acts as a molecular scissor, cleaving the extracellular domains of a wide array of transmembrane proteins. This shedding event can either activate or inactivate signaling pathways, depending on the substrate. The diagram below illustrates the central role of TACE in processing key substrates like pro-TNF-α, leading to the release of soluble TNF-α, which in turn activates pro-inflammatory signaling cascades.
Caption: TACE-mediated cleavage of membrane-bound precursors and its inhibition.
Experimental Methodologies
The determination of TACE inhibitory activity is crucial for the evaluation and comparison of compounds like this compound. The following are detailed protocols for key experimental assays cited in the comparison.
In Vitro TACE Inhibition Assay (Fluorogenic Substrate)
This assay quantifies the enzymatic activity of TACE by measuring the cleavage of a synthetic fluorogenic substrate.
Objective: To determine the in vitro potency (IC50) of test compounds against purified TACE enzyme.
Experimental Workflow:
Caption: Workflow for determining TACE inhibitory activity using a fluorogenic assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute purified, recombinant TACE enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic TACE substrate (e.g., a FRET-based peptide) in an appropriate solvent like DMSO.
-
Prepare serial dilutions of the test compounds (e.g., this compound) and a known TACE inhibitor as a positive control in assay buffer.
-
-
-
In a 96-well microplate, add the TACE enzyme solution to each well.
-
Add the diluted test compounds or control inhibitor to the respective wells.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 318/449 nm).
-
-
Data Analysis:
-
Calculate the percentage of TACE inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Cell-Based TNF-α Release Assay
This assay measures the ability of a TACE inhibitor to block the release of TNF-α from cultured cells, providing a more physiologically relevant measure of inhibitor efficacy.
Objective: To evaluate the potency of test compounds in inhibiting TACE-mediated TNF-α shedding in a cellular context.
Experimental Workflow:
Caption: Workflow for assessing TACE inhibition through a cell-based TNF-α release assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line, such as human THP-1 monocytes or mouse RAW 264.7 macrophages, under standard conditions.
-
Plate the cells in a 96-well tissue culture plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment and Stimulation: [9][10]
-
Prepare serial dilutions of the test compounds (e.g., this compound) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Pre-incubate the cells with the inhibitors for a defined period (e.g., 1 hour).
-
Stimulate the cells with a TACE-inducing agent, such as lipopolysaccharide (LPS), to upregulate the expression of pro-TNF-α.
-
-
Supernatant Collection and Analysis:
-
Incubate the cells for a further period (e.g., 4-6 hours) to allow for pro-TNF-α processing and release of soluble TNF-α.
-
Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration compared to the stimulated control without inhibitor.
-
Generate a dose-response curve and determine the IC50 value as described for the in vitro assay.
-
Conclusion
This compound stands out as a highly potent and selective TACE inhibitor when compared to other compounds in its class. Its low nanomolar IC50 value in enzymatic assays underscores its strong potential as a modulator of TACE activity. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of TACE inhibitors, which is essential for advancing research and development in this field. The visualization of the TACE signaling pathway further highlights the central role of this enzyme in inflammatory and other disease processes, reinforcing the rationale for the development of specific and potent inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF Converting Enzyme as a Pharmaceutical Target for RA - Page 3 [medscape.com]
- 4. Discovery of low nanomolar non-hydroxamate inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
BMS-561392: A Comparative Guide to a Reference TACE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-561392, a potent and selective inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), with other notable TACE inhibitors. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to TACE and its Inhibition
Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a key enzyme responsible for the shedding of the extracellular domain of various membrane-bound proteins.[1] A primary substrate of TACE is the pro-inflammatory cytokine, tumor necrosis factor-alpha (pro-TNF-α). The cleavage of pro-TNF-α by TACE releases soluble TNF-α, a critical mediator of inflammation.[2] Consequently, inhibiting TACE has been a major therapeutic target for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.[3][4]
BMS-561392 (also known as DPC-333) is a highly selective and orally bioavailable TACE inhibitor developed by Bristol-Myers Squibb.[5] It has been evaluated in clinical trials for rheumatoid arthritis and serves as a valuable reference compound in the study of TACE inhibition.[3][4]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of BMS-561392 in comparison to other known TACE inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ.
In Vitro Inhibitory Activity
| Inhibitor | Target(s) | IC50 (nM) | Assay Conditions | Reference(s) |
| BMS-561392 | TACE | 0.20 | In vitro enzyme assay | [3] |
| Compound [I]* | TACE | 0.02 | Whole blood assay | [5] |
| Apratastat (TMI-005) | TACE/MMPs | 440 | In vitro enzyme assay | [3] |
| Vorinostat | TACE (modest) | - | In vitro enzyme assay | [6] |
| Marimastat | TACE/MMPs | - | - | [7] |
*Compound [I] is a potent and highly selective TACE inhibitor from Bristol-Myers Squibb, described as an optimization of the series that includes BMS-561392.[5]
In Vivo Efficacy in Animal Models
| Inhibitor | Animal Model | Dosing | Key Findings | Reference(s) |
| BMS-561392 | Mouse LPS-induced TNF-α production | - | ED50 = 6 mg/kg | [5] |
| BMS-561392 | Mouse collagen antibody-induced arthritis | - | Prevented joint destruction | [5] |
| BMS-561392 | Rat | 10.5 mg/kg twice daily | Reduced clinical score per paw from 1.5 to 0.4, comparable to etanercept | [8] |
| Vorinostat | LPS-stimulated RAW264.7 macrophages | - | Significantly suppressed TNF-α release, comparable to BMS-561392 | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TACE-mediated signaling pathway and a general workflow for evaluating TACE inhibitors.
Caption: TACE-mediated cleavage of pro-TNF-α and subsequent inflammatory signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Biology of TACE inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Mechanistic Insights into Vorinostat as a Repositioned Modulator of TACE-Mediated TNF-α Signaling via MAPK and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation | PLOS One [journals.plos.org]
- 8. Drug Insight: tumor necrosis factor-converting enzyme as a pharmaceutical target for rheumatoid arthritis - ProQuest [proquest.com]
Validating TACE Inhibition: A Comparative Guide to BMS-561392 Formate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-561392 formate (B1220265), a potent inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), with other relevant TACE inhibitors. The information presented herein is supported by experimental data to aid in the objective evaluation of these compounds for research and development purposes.
Introduction to TACE as a Therapeutic Target
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a variety of disease states, including rheumatoid arthritis and inflammatory bowel disease.[1] TACE, also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is the primary enzyme responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form. Inhibition of TACE represents a promising therapeutic strategy to modulate TNF-α-driven inflammation.
Comparative Performance of TACE Inhibitors
The following tables summarize the in vitro potency and selectivity of BMS-561392 formate and other notable TACE inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
Table 1: In Vitro Potency against TACE
| Compound | Synonym(s) | TACE IC50 (nM) |
| This compound | DPC-333 | 0.20[1] |
| Apratastat | TMI-005 | 440[1] |
| Compound [I]* | - | 0.02 |
| INCB7839 | Aderbasib | Dual ADAM10/17 inhibitor |
| GW3333 | - | Potent TACE/MMP inhibitor |
*Compound [I] is a highly selective TACE inhibitor developed by Bristol-Myers Squibb.[2]
Table 2: Selectivity Profile of a BMS-561392 Analog (Compound [I]) against Matrix Metalloproteinases (MMPs)
| Enzyme | IC50 (nM) | Selectivity (Fold vs. TACE) |
| TACE | 0.02 | 1 |
| MMP-1 (Interstitial Collagenase) | >4,949 | >247,450 |
| MMP-2 (Gelatinase A) | 3,333 | 166,650 |
| MMP-3 (Stromelysin-1) | 163 | 8,150 |
| MMP-8 (Neutrophil Collagenase) | 795 | 39,750 |
| MMP-9 (Gelatinase B) | >2,128 | >106,400 |
| MMP-13 (Collagenase 3) | 16,083 | 804,150 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of TACE inhibition.
TACE Enzymatic Activity Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified TACE.
Principle: A fluorogenic peptide substrate containing a TACE cleavage site is used. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage by TACE, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human TACE
-
Fluorogenic TACE substrate (e.g., QXL™ 520/5-FAM FRET peptide)
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well black microplate, add 50 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer).
-
Add 25 µL of recombinant human TACE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic TACE substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 520 nm emission for 5-FAM) in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
TNF-α Release Assay (Cell-Based ELISA)
This assay measures the ability of a compound to inhibit the release of TNF-α from cells, which is a downstream consequence of TACE activity.
Principle: A cellular model that produces TNF-α (e.g., LPS-stimulated human THP-1 monocytes) is treated with the test compound. The amount of soluble TNF-α released into the cell culture supernatant is then quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human THP-1 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plate
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Seed THP-1 cells into a 96-well cell culture plate at a density of 1 x 10⁵ cells/well and allow them to adhere.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-treat the cells by adding the diluted test compounds or vehicle control and incubate for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubate the plate for 4-6 hours at 37°C to allow for TNF-α production and release.
-
Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
Perform a human TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. Briefly:
-
Add supernatants and TNF-α standards to the wells of the ELISA plate pre-coated with a capture antibody.
-
Incubate to allow TNF-α to bind.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash again.
-
Add a substrate that is converted by the enzyme to a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percent inhibition of TNF-α release for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value as described in the enzymatic assay protocol.
Visualizations
Signaling Pathway of TACE in TNF-α Processing
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Experimental Workflow for Validating TACE Inhibitors
Caption: A generalized workflow for the validation of novel TACE inhibitors.
References
A Comparative Analysis of BMS-561392's Selectivity Profile Against Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BMS-561392 with Alternative Metalloproteinase Inhibitors, Supported by Experimental Data.
This guide provides a detailed comparison of the metalloproteinase selectivity profile of BMS-561392, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17), with other relevant metalloproteinase inhibitors. The data presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of inhibitors for their studies.
Executive Summary
BMS-561392 is a highly potent and selective inhibitor of TACE (ADAM17). Experimental data demonstrates its significantly greater affinity for TACE compared to a range of other matrix metalloproteinases (MMPs). This high selectivity is a critical attribute, as non-selective inhibition of MMPs has been associated with adverse effects in clinical trials. This guide will present the quantitative selectivity profile of BMS-561392 in comparison to other inhibitors, detail the experimental methods used to determine these profiles, and illustrate the key signaling pathways involved.
Data Presentation: Comparative Selectivity Profiles
The inhibitory activity of BMS-561392 and alternative compounds against a panel of metalloproteinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.
| Compound | TACE/ADAM17 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) |
| BMS-561392 | 0.20 | >4,949 | 3,333 | 163 | 795 | >2,128 | 16,083 |
| Apratastat (TMI-005) | 440 | - | - | - | - | - | - |
| Marimastat (Broad-Spectrum) | - | - | - | - | - | - | - |
| Compound 3 (Broad-Spectrum) | - | 21,000 | - | - | 23,000 | 23,000 | 35,000 |
| MMP-12 Selective Inhibitor | - | >25,000 | - | >25,000 | - | >25,000 | >25,000 |
Note: A hyphen (-) indicates that data was not available in the reviewed sources. IC50 values for Marimastat, a broad-spectrum inhibitor, are known to be in the low nanomolar range for several MMPs, but a direct comparative table with this specific panel was not found. The MMP-12 selective inhibitor data is included to highlight the concept of selectivity against a different MMP.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for metalloproteinase inhibitors is crucial for assessing their potency and selectivity. A widely used method is the Fluorescence Resonance Energy Transfer (FRET) Assay .
General Principle of the FRET-based Inhibition Assay
This assay relies on a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. When a metalloproteinase cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. By measuring the fluorescence in the presence of varying concentrations of an inhibitor, a dose-response curve can be generated to calculate the IC50 value.
Step-by-Step Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in a suitable buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35).
-
Reconstitute the recombinant human metalloproteinase (e.g., TACE, MMP-1, etc.) in assay buffer.
-
Prepare a serial dilution of the inhibitor compound (e.g., BMS-561392) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the inhibitor dilutions to the respective wells.
-
Add the metalloproteinase solution to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair using a fluorescence plate reader.
-
Record the fluorescence at regular intervals over a set period.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear phase of the fluorescence increase over time.
-
Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of TACE/ADAM17
TACE (ADAM17) is a key sheddase that cleaves and releases the extracellular domains of a wide variety of membrane-bound proteins. A prominent substrate is pro-Tumor Necrosis Factor-α (pro-TNF-α), which upon cleavage, releases the soluble, active form of TNF-α. This cytokine then binds to its receptors (TNFR1 and TNFR2) to initiate downstream signaling cascades involved in inflammation and immunity. TACE also cleaves and activates ligands of the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-α (TGF-α), leading to the activation of pathways that regulate cell proliferation, survival, and differentiation.
Head-to-Head Comparison: BMS-561392 vs. TMI-005 in TACE Inhibition
A detailed analysis for researchers and drug development professionals of two prominent TNF-α converting enzyme inhibitors, BMS-561392 and TMI-005 (Apratastat), covering their biochemical potency, selectivity, and clinical trajectories.
This guide provides a comprehensive, data-driven comparison of BMS-561392 and TMI-005, two small molecule inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. Both compounds were developed with the aim of treating inflammatory diseases by blocking the release of soluble TNF-α, a key mediator of inflammation. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols for their evaluation, and visualizes key pathways and workflows.
Executive Summary
BMS-561392 emerged as a highly potent and selective TACE inhibitor, demonstrating significantly greater in vitro activity compared to TMI-005. In contrast, TMI-005 (apratastat) was characterized as a dual inhibitor of TACE and various Matrix Metalloproteinases (MMPs), exhibiting a broader spectrum of activity. While both compounds showed promise in preclinical models, their clinical development for rheumatoid arthritis was ultimately halted. TMI-005 was discontinued (B1498344) due to a lack of efficacy in Phase II trials.[1][2] The development of BMS-561392 was also discontinued due to a combination of factors including toxicity and insufficient efficacy.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative data for BMS-561392 and TMI-005, highlighting the differences in their potency and selectivity.
Table 1: In Vitro Potency against TACE
| Compound | Target | IC50 (nM) | Assay Type |
| BMS-561392 | TACE | 0.20 | In vitro enzyme assay |
| TMI-005 (Apratastat) | TACE | 440 | In vitro enzyme assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile
| Compound | Target | IC50 (nM) | Selectivity vs. TACE |
| BMS-561392 (predecessor compound) | TACE | 0.02 | - |
| MMP-1 | >4,949 | >247,450-fold | |
| MMP-2 | 3,333 | 166,650-fold | |
| MMP-3 | 163 | 8,150-fold | |
| MMP-8 | 795 | 39,750-fold | |
| MMP-9 | >2,128 | >106,400-fold | |
| MMP-13 | 16,083 | 804,150-fold | |
| TMI-005 (Apratastat) | TACE | 440 | - |
| MMPs | Broad-spectrum inhibitor | Dual inhibitor |
Note: The selectivity data for BMS-561392 is for a closely related, potent predecessor compound, indicating the high selectivity of this chemical series. TMI-005 is described as a dual TACE/MMP inhibitor, with specific inhibitory activity against MMP-8 and MMP-13 mentioned in the literature.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparison of TACE inhibitors like BMS-561392 and TMI-005.
Protocol 1: Whole Blood Assay for TNF-α Inhibition
This assay measures the ability of a compound to inhibit the release of TNF-α in a physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood from healthy volunteers (anticoagulant: heparin).
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5).
-
Test compounds (BMS-561392, TMI-005) dissolved in a suitable vehicle (e.g., DMSO).
-
Phosphate Buffered Saline (PBS).
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Centrifuge.
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare a dilution series of the test compounds in the vehicle. The final concentration of the vehicle in the assay should be kept constant (e.g., <0.5%).
-
Blood Incubation: In a 96-well plate, add a small volume of the diluted test compounds.
-
Add fresh whole blood to each well.
-
Pre-incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare a working solution of LPS in PBS. Add the LPS solution to the wells to a final concentration known to induce robust TNF-α production (e.g., 100 ng/mL). Include vehicle-only and unstimulated controls.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plates to pellet the blood cells.
-
Carefully collect the supernatant (plasma).
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: MMP Inhibition Assay (Fluorogenic Substrate)
This assay determines the inhibitory activity of a compound against a specific matrix metalloproteinase.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, MMP-13).
-
Fluorogenic MMP substrate.
-
Assay buffer (specific to the MMP being tested).
-
Test compounds (BMS-561392, TMI-005) dissolved in a suitable vehicle.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare a dilution series of the test compounds in the assay buffer.
-
Enzyme Incubation: In a 96-well black microplate, add the recombinant human MMP enzyme to each well.
-
Add the diluted test compounds to the wells. Include a vehicle-only control.
-
Incubate for a pre-determined time at 37°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare the fluorogenic MMP substrate in the assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Calculate the percentage of MMP inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway targeted by these inhibitors and a typical experimental workflow for their comparison.
References
Utilizing BMS-561392 Formate as a Positive Control for TACE Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-561392 formate (B1220265) with other common TACE (Tumor Necrosis Factor-α Converting Enzyme, also known as ADAM17) inhibitors. Experimental data is presented to support its use as a reliable positive control in TACE inhibition assays. Detailed methodologies and visual representations of the TACE signaling pathway and experimental workflows are included to facilitate understanding and replication.
Introduction to TACE and its Inhibition
Tumor Necrosis Factor-α (TNF-α) is a key pro-inflammatory cytokine involved in a wide range of cellular responses and pathological conditions. The soluble, active form of TNF-α is released from its membrane-bound precursor (pro-TNF-α) through proteolytic cleavage by TACE. Dysregulation of TACE activity is implicated in various inflammatory diseases and cancers, making it a significant therapeutic target. TACE inhibitors block this cleavage, thereby reducing the levels of soluble TNF-α and mitigating its downstream effects.
A robust positive control is essential for validating the results of TACE inhibition screening assays. BMS-561392, a potent and selective TACE inhibitor, serves as an excellent reference compound for such studies.
Comparative Analysis of TACE Inhibitors
The following table summarizes the in vitro potency of BMS-561392 and other commonly used TACE inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Inhibitor | TACE IC50 (nM) | Other Notable Targets (IC50 in nM) |
| BMS-561392 (DPC-333) | 0.20 [1] | Highly selective for TACE over other MMPs (>8,000-fold selectivity against a panel of MMPs)[2] |
| GW280264X | 8.0[3][4][5][6] | ADAM10 (11.5)[3][4][5][6] |
| Marimastat (BB-2516) | 3.8[7][8] | Broad-spectrum MMP inhibitor: MMP-9 (3), MMP-1 (5), MMP-2 (6), MMP-14 (9), MMP-7 (13)[7][9][10] |
| TAPI-1 | 920 (in TACE-overexpressing cells) | Broad-spectrum MMP inhibitor. Inhibits constitutive sAPPα release with an IC50 of 8090 nM.[11][12][13] |
| GM6001 (Ilomastat) | Not specified for TACE, but a broad-spectrum MMP inhibitor | MMP-1 (0.4, Ki), MMP-2 (0.5, Ki), MMP-8 (0.1, Ki), MMP-9 (0.2, Ki)[14][15][16] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
TACE Signaling Pathway and Inhibition
The diagram below illustrates the proteolytic processing of pro-TNF-α by TACE and the mechanism of action of TACE inhibitors.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition.
Experimental Protocol: Fluorometric TACE Inhibition Assay
This protocol outlines a typical in vitro assay to screen for TACE inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human TACE enzyme
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5)
-
TACE inhibitor (e.g., BMS-561392 formate as a positive control)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for a fluorometric TACE inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
Dilute the TACE enzyme and substrate to their final working concentrations in assay buffer.
-
-
Assay Plate Setup:
-
Add 20 µL of the diluted inhibitors or vehicle control to the wells of a 96-well plate.
-
Add 60 µL of the TACE enzyme solution to each well.
-
-
Pre-incubation:
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the TACE substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the percentage of TACE inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective TACE inhibitor, making it an ideal positive control for in vitro TACE inhibition assays. Its well-characterized activity allows for the reliable validation of assay performance and provides a benchmark for the evaluation of novel TACE inhibitors. The provided experimental protocol and pathway diagrams serve as valuable resources for researchers in the field of drug discovery and development targeting TACE.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW280264X | ADAM10/17 inhibitor | Probechem Biochemicals [probechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Marimastat | MMP | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 11. apexbt.com [apexbt.com]
- 12. TAPI-1 - LabNet Biotecnica [labnet.es]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GM 6001, MMP inhibitor (CAS 142880-36-2) | Abcam [abcam.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. GM 6001 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
A Comparative Guide to the Cross-Reactivity of BMS-561392 Formate with Other Metalloproteinases
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of BMS-561392 (also known as DPC-333), a potent inhibitor of ADAM17, against other related metalloproteinases. The data and protocols presented herein are crucial for assessing the compound's selectivity and potential off-target effects in preclinical and clinical research.
Introduction to BMS-561392 and the ADAM Family
BMS-561392 is a selective inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] ADAM17 is a key enzyme responsible for the shedding of various cell surface proteins, most notably the release of soluble TNF-α, a pro-inflammatory cytokine.[4][5] As such, inhibitors of ADAM17 like BMS-561392 have been investigated for therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[3][4][6]
The ADAM family consists of several transmembrane and secreted proteins that play critical roles in cell adhesion, signaling, and proteolysis. Due to structural similarities in the catalytic domains across the family, assessing the cross-reactivity of an inhibitor is essential. For instance, ADAM10, a closely related family member, is the primary sheddase for the Notch receptor, and its inhibition can lead to significant developmental and physiological side effects.[7][8][9][10] Therefore, the selectivity of BMS-561392 for ADAM17 over other ADAMs and related matrix metalloproteinases (MMPs) is a critical parameter for its therapeutic index.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of BMS-561392 and a related, optimized compound against its primary target, ADAM17 (TACE), and other metalloproteinases. This data highlights the compound's selectivity profile.
| Compound | Target Enzyme | IC50 (nM) | Selectivity Notes |
| BMS-561392 | ADAM17 (TACE) | 0.20 | >100-fold selective over other MMPs.[4] |
| Related Compound [I]* | ADAM17 (TACE) | 0.02 | >8,000-fold selective vs. MMP-3.[6] |
| MMP-1 (Collagenase-1) | >4,949 | >247,450-fold vs. TACE.[6] | |
| MMP-2 (Gelatinase A) | 3,333 | >166,650-fold vs. TACE.[6] | |
| MMP-3 (Stromelysin-1) | 163 | >8,150-fold vs. TACE.[6] | |
| MMP-8 (Collagenase-2) | 795 | >39,750-fold vs. TACE.[6] | |
| MMP-9 (Gelatinase B) | >2,128 | >106,400-fold vs. TACE.[6] | |
| MMP-13 (Collagenase-3) | 16,083 | >804,150-fold vs. TACE.[6] |
*Compound [I] is a further optimization of the series that includes BMS-561392, demonstrating the potential for high selectivity within this chemical class.[6]
Experimental Protocols
The determination of IC50 values for metalloproteinase inhibitors is typically performed using an in vitro fluorogenic enzymatic assay.
Protocol: In Vitro Fluorogenic Enzymatic Assay for ADAM17 (TACE) Inhibition
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35).
-
Reconstitute recombinant human ADAM17 enzyme in the assay buffer to a working concentration (e.g., 0.25 ng/µL).
-
Prepare a fluorogenic substrate stock solution (e.g., a peptide with a quenched fluorophore like Mca/Dpa) and dilute it in the assay buffer to a working concentration (e.g., 10 µM).[11][12]
-
Prepare serial dilutions of BMS-561392 formate (B1220265) in the assay buffer containing a constant, low percentage of DMSO (e.g., 1%) to achieve a range of final concentrations for testing.[11]
-
-
Assay Procedure :
-
The assay is conducted in a 96-well plate format.
-
To the appropriate wells, add 20 µL of the diluted ADAM17 enzyme solution ("Positive Control" and "Test Inhibitor" wells). Add 20 µL of assay buffer to the "Blank" wells.[11]
-
Add 5 µL of the serially diluted BMS-561392 solution to the "Test Inhibitor" wells.
-
Add 5 µL of the diluent solution (assay buffer with DMSO) to the "Positive Control" and "Blank" wells.[11]
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement :
-
Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader capable of excitation at ~485 nm and emission detection at ~530 nm.[11]
-
Monitor the increase in fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours) at a constant temperature (e.g., 37°C). The rate of substrate cleavage is proportional to the fluorescence increase.
-
-
Data Analysis :
-
Subtract the background fluorescence from the "Blank" wells.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the biological context of ADAM17 and ADAM10, as well as the workflow for assessing inhibitor activity.
Caption: Distinct roles of ADAM17 and ADAM10 in cell signaling pathways.
Caption: Workflow for determining IC50 via a fluorogenic enzymatic assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ADAM Metalloproteinase Domain 17 Regulates Cholestasis-Associated Liver Injury and Sickness Behavior Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. A Disintegrin and Metalloproteinase10 (ADAM10) Regulates NOTCH Signaling during Early Retinal Development | PLOS One [journals.plos.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. PathSpecific™ Adam-10 Protease Assay - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison: BMS-561392 Formate vs. Vorinostat in TACE Inhibition
In the landscape of inflammatory and oncological research, the inhibition of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17, remains a critical area of investigation. TACE is a key enzyme responsible for the release of the pro-inflammatory cytokine TNF-α, a central player in numerous disease processes. This guide provides a detailed comparison of two compounds, BMS-561392 formate (B1220265) and vorinostat (B1683920), in the context of TACE inhibition, offering researchers valuable insights supported by experimental data.
BMS-561392 formate is recognized as a potent and highly selective direct inhibitor of TACE.[1][2][3][4][5] In contrast, vorinostat is a well-established histone deacetylase (HDAC) inhibitor, which has demonstrated indirect effects on the TACE signaling pathway.[6][7][8][9][10] This fundamental difference in their mechanism of action leads to distinct profiles in TACE inhibition assays.
Quantitative Comparison of Inhibitory Activity
A direct comparison of the enzymatic inhibitory activity of BMS-561392 and vorinostat reveals a significant disparity in their direct efficacy against TACE. In a cell-free fluorogenic assay, BMS-561392 demonstrated robust inhibition of TACE activity, whereas vorinostat exhibited only modest direct inhibitory effects.[11] However, when assessed for their ability to suppress TNF-α secretion in a cellular context, vorinostat's performance was comparable to that of BMS-561392, suggesting an alternative, indirect mechanism of action.[11]
| Compound | Direct TACE Enzymatic Inhibition (in vitro) | TNF-α Secretion Inhibition (in cells) | Mechanism of Action |
| This compound | ~80% reduction in enzymatic activity[11] | Significant, comparable to vorinostat[11] | Direct TACE (ADAM17) inhibitor[1][2] |
| Vorinostat | ~20% reduction in enzymatic activity[11] | Significant, comparable to BMS-561392[11] | HDAC inhibitor; indirect TACE modulation via ERK and NF-κB pathways[11] |
Experimental Protocols
The following is a detailed methodology for a TACE inhibition assay, as described in studies comparing BMS-561392 and vorinostat.
In Vitro TACE Fluorogenic Assay
This assay quantifies the direct enzymatic activity of TACE in the presence of inhibitors.
-
Materials: Recombinant human ADAM17 (TACE) enzyme, a fluorogenic TACE substrate, assay buffer, test compounds (this compound and vorinostat), and a fluorescence microplate reader.
-
Preparation: Prepare serial dilutions of the test compounds in the provided assay buffer.
-
Reaction Setup: In a 96-well plate, combine the recombinant TACE enzyme solution with the diluted test inhibitors.
-
Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2.5 hours).[11]
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[11]
-
Analysis: Calculate the percentage of TACE inhibition by comparing the fluorescence in the wells with the test compounds to the vehicle control wells.
Cellular TNF-α Secretion Assay (ELISA)
This assay measures the ability of the inhibitors to suppress the release of TNF-α from cells.
-
Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.[11]
-
Pre-treatment: Seed the cells in 96-well plates and pre-treat with varying concentrations of BMS-561392 or vorinostat for 1 hour.[12]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production and secretion.[12]
-
Incubation: Incubate the cells for a specified period (e.g., 4 hours).[12]
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a standard TNF-α ELISA kit according to the manufacturer's instructions.
-
Analysis: Determine the dose-dependent inhibition of TNF-α secretion for each compound.
Visualizing the Mechanisms
To better understand the distinct actions of this compound and vorinostat, the following diagrams illustrate the TACE signaling pathway and the experimental workflow for its inhibition.
Caption: TACE signaling pathway and points of inhibition.
Caption: Experimental workflow for TACE inhibition assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BMS-561392 (PD052167, QVNZBDLTUKCPGJ-SHQCIBLASA-N) [probes-drugs.org]
- 4. medkoo.com [medkoo.com]
- 5. | BioWorld [bioworld.com]
- 6. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 10. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 11. Mechanistic Insights into Vorinostat as a Repositioned Modulator of TACE-Mediated TNF-α Signaling via MAPK and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of BMS-561392 Formate and Other TACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) of BMS-561392 formate (B1220265), a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, against other notable TACE inhibitors. The data presented is intended to assist researchers in selecting appropriate compounds for studies related to inflammatory diseases and other TACE-mediated pathologies.
Introduction to TACE (ADAM17)
Tumor Necrosis Factor-α Converting Enzyme (TACE or ADAM17) is a transmembrane metalloproteinase that plays a crucial role in the shedding of a variety of cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). The release of soluble TNF-α is a key event in the inflammatory cascade, making TACE a significant therapeutic target for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] BMS-561392, also known as DPC-333, and its formate derivative are selective inhibitors of TACE.
IC50 Comparison of TACE Inhibitors
The following table summarizes the in vitro IC50 values of BMS-561392 and other selected TACE inhibitors. A lower IC50 value indicates greater potency.
| Inhibitor | IC50 (nM) | Target | Comments |
| BMS-561392 (DPC-333) | 0.20 | TACE | Highly selective over other matrix metalloproteinases (MMPs).[1] |
| Apratastat (TMI-005) | 440 | TACE | Development was halted due to lack of efficacy in clinical trials.[1] |
| JTP-96193 | 5.4 | TACE | Shows high selectivity for TACE over other ADAMs and MMPs. |
| Compound [I] (BMS) | 0.02 | TACE | A potent and extremely selective TACE inhibitor from Bristol-Myers Squibb. |
| Vorinostat | Modest Inhibition | TACE | Primarily an HDAC inhibitor, but also shows TACE inhibitory activity.[2] |
Experimental Protocols
The determination of IC50 values for TACE inhibitors typically involves either enzymatic assays using the purified enzyme or cell-based assays measuring the inhibition of TNF-α release.
General Protocol for Fluorogenic Enzymatic Assay
This method measures the direct inhibition of recombinant TACE activity using a synthetic fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human TACE (catalytic domain).
-
Fluorogenic TACE substrate (e.g., a FRET peptide like (7-Methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Arg-NH₂).
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35).
-
Test inhibitors (e.g., BMS-561392 formate) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The TACE enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., from 0.01 nM to 10 µM) in the assay buffer for 15-30 minutes at room temperature.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The increase in fluorescence, resulting from the cleavage of the substrate by TACE, is monitored kinetically over a period of 30-60 minutes at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
The initial reaction rates are calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
General Protocol for Cell-Based TNF-α Release Assay
This assay measures the ability of an inhibitor to block the release of TNF-α from stimulated cells, providing a more physiologically relevant measure of TACE inhibition.[2]
-
Reagents and Materials:
-
Human monocytic cell line (e.g., THP-1) or murine macrophages (e.g., RAW 264.7).[2]
-
Lipopolysaccharide (LPS) for cell stimulation.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test inhibitors dissolved in DMSO.
-
96-well cell culture plates.
-
Human or murine TNF-α ELISA kit.
-
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test inhibitor for 1 hour.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the production and release of TNF-α.[3]
-
After an incubation period of 4-24 hours, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.
-
IC50 values are calculated by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the TACE Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental setup, the following diagrams are provided.
References
Safety Operating Guide
Prudent Disposal of BMS-561392 Formate: A Guide for Laboratory Professionals
Chemical and Physical Properties
BMS-561392 formate (B1220265) is the formate salt of BMS-561392.[2] It is typically supplied as a solid powder.[2] Understanding the properties of this compound is the first step toward safe disposal.
| Property | Value | Reference |
| Molecular Formula | C28H34N4O6 | [1][3] |
| Molecular Weight | 522.59 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Storage (Powder) | -20°C for 3 years | [1][4] |
| Storage (In solvent) | -80°C for 1 year | [1][4] |
Disposal Protocol: A Step-by-Step Approach
The following protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements and procedures.
1. Unused or Expired Compound (Solid Form):
-
Do not dispose of down the drain or in regular trash.
-
Containerization: Ensure the compound is in its original, clearly labeled container or a compatible, sealed waste container. The label should include the chemical name ("BMS-561392 formate"), CAS number (if available), and any known hazard information.
-
Waste Stream: This compound should be disposed of as hazardous chemical waste. Segregate it from other waste types to prevent accidental mixing and reactions.
-
Collection: Arrange for collection by your institution's hazardous waste management service.
2. Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated hazardous waste bag or container.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
-
Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) three times. The solvent rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can typically be washed and reused.
3. Solutions of this compound:
-
Do not pour solutions down the drain.
-
Waste Collection: Collect all aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should specify the chemical name, concentration, and the solvent used.
-
Solvent Compatibility: Be mindful of solvent compatibility when combining waste streams. For instance, do not mix halogenated and non-halogenated solvents unless permitted by your institution's waste management guidelines.
Experimental Workflow for Disposal
Signaling Pathway for Safe Handling and Disposal Decisions
The decision-making process for handling and disposing of this compound should follow a clear logic to ensure safety and compliance.
General Safety Precautions
When handling this compound, adhere to standard laboratory safety practices:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powder form to avoid inhalation.
-
Spill Response: In case of a spill, isolate the area. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container. For liquid spills, absorb with an inert material and place it in the hazardous waste container. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. Report all spills to your EHS department.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
